Hoffer's chlorosugar

Catalog No.
S704971
CAS No.
4330-21-6
M.F
C21H21ClO5
M. Wt
388.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hoffer's chlorosugar

CAS Number

4330-21-6

Product Name

Hoffer's chlorosugar

IUPAC Name

[(2R,3S,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

Molecular Formula

C21H21ClO5

Molecular Weight

388.8 g/mol

InChI

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19+/m0/s1

InChI Key

FJHSYOMVMMNQJQ-IPMKNSEASA-N

SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C

what is Hoffer's chlorosugar used for in nucleoside synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Hoffer's Chlorosugar

The table below summarizes the key identifying information and chemical properties of this reagent:

Property Description
IUPAC Name 2-deoxy-3,5-di-O-(4-toluoyl)-α-D-erythro-pentofuranosyl chloride [1]
CAS Number 3056-12-0 [1]
Molecular Formula C21H21ClO5 [1]
Molecular Weight 388.84 g/mol [1]
Common Synonyms 2-Deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride [1]

Applications in Nucleoside Synthesis

This compound serves as a pivotal electrophilic sugar synthon for constructing modified nucleosides. Its primary application is in cuprate glycosylation reactions [2].

C-aryl-nucleoside Synthesis
  • Role of Reagent: Acts as an electrophilic coupling partner for carbon nucleophiles [2]
  • Mechanism: Aryl cuprates (Normant-type) perform nucleophilic attack on the anomeric carbon (C1) of the chlorosugar, displacing chloride ion to form a stable C-C bond [2]
  • Key Advantage: This method is robust and efficient, providing high yields of C-aryl-nucleosides (up to 93%) and avoids use of toxic organocadmium or organozinc reagents previously used [2]
O-aryl-glycoside Synthesis
  • Divergent Pathway: When using Gilman-type aryl cuprates under aerobic conditions, the reaction pathway shifts from C-glycosylation to O-glycosylation [2]
  • Mechanism: Oxygen presence promotes formation of O-aryl-glycosides instead of C-aryl nucleosides, yielding up to 87% O-aryl-2'-deoxyribosides [2]
  • Utility: Demonstrates reagent versatility and provides access to different glycoside chemotypes from same precursor [2]

The following diagram illustrates these two distinct reaction pathways:

Hoffer_Reaction This compound This compound Normant-type Aryl Cuprate Normant-type Aryl Cuprate This compound->Normant-type Aryl Cuprate Gilman-type Aryl Cuprate + O₂ Gilman-type Aryl Cuprate + O₂ This compound->Gilman-type Aryl Cuprate + O₂ C-aryl-nucleoside C-aryl-nucleoside Normant-type Aryl Cuprate->C-aryl-nucleoside C-glycosylation O-aryl-glycoside O-aryl-glycoside Gilman-type Aryl Cuprate + O₂->O-aryl-glycoside O-glycosylation

Comparison with Other Glycosylation Methods

This compound addresses several limitations of traditional nucleoside synthesis methods. The table below compares key methodologies:

Synthesis Method Key Feature Common Drawbacks / Challenges
Cuprate Glycosylation (this compound) Direct, high-yielding C–C bond formation with aryl groups [2] Requires specific cuprate types; Gilman cuprates need optimization [2]
Silyl-Hilbert-Johnson (SHJ) Reaction Common method using silylated bases and Lewis acids [3] Low stereoselectivity with 2-deoxysugars; unpredictable site selectivity for purines [3]
Metal Salt Method Uses metal salt of heterocycle with protected sugar halide [3] Historically used toxic heavy metals (Ag, Hg) [3]
Fusion Method Heated fusion of base and acetyl-protected sugar [3] High temperature required; moderate maximum yield (~70%) [3]

Key Experimental Considerations

  • Cuprate Type is Critical: Normant-type cuprates reliably provide C-aryl-nucleosides, while Gilman-type cuprates require specific optimization and can yield O-aryl glycosides under oxygen [2]
  • Stereochemical Control: The protected sugar structure in this compound helps control stereochemistry of the final product [2]
  • Advantages: Provides a more efficient and less toxic alternative to older C-glycosylation methods that used organocadmium or organozinc reagents [2]

Where to Find More Information

  • Commercial Suppliers: Available from specialty chemical suppliers for laboratory research use [4]
  • Regulatory Data: Consult the ECHA substance information database for regulatory and hazardous property information [5]

References

how does Hoffer's chlorosugar work in glycosylation reactions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Hoffer's Chlorosugar

The table below summarizes the key identifiers and structural information for this compound:

Property Description
Systematic Name 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride [1]
CAS Number 3056-12-0 [1]
Molecular Formula C₂₁H₂₁ClO₅ [1]
Molecular Weight 388.841 g/mol [1]
Critical Feature Anomeric chlorine atom, activated for SN2 displacement; 3- and 5-hydroxy groups protected as p-toluoyl esters [2] [3]

Reaction Mechanisms & Applications

This compound is prized for its participation in SN2 reactions at the anomeric carbon. This results in a predictable inversion of configuration, yielding products with the β-conformation exclusively [2] [3]. Its utility is demonstrated in several glycosylation routes.

The following diagram illustrates the core mechanistic pathway and the different nucleophilic attack routes:

HofferMechanism cluster_legend Mechanism: Inverting S_N2 at Anomeric Carbon cluster_applications Nucleophile-Specific Applications Chlorosugar This compound (α-configured) TS Transition State Chlorosugar->TS Nucleophile Attack Nuc1 Aromatic Tetrazoles Chlorosugar->Nuc1 K₂CO₃, THF Nuc2 Aryl Cuprates (Normant-type) Chlorosugar->Nuc2 Robust & High-Yielding Nuc3 Gilman-type Cuprates (with O₂) Chlorosugar->Nuc3 Yields O-glycoside not C-glycoside Nuc4 Purines (with Cy2SI directing group) Chlorosugar->Nuc4 Directing Group Controls Site Product Product (β-configured) TS->Product Cl⁻ Leaving Group Departure App1 N2-β-Tetrazolyl Unnatural Nucleosides Nuc1->App1 App2 C-Aryl Nucleosides Nuc2->App2 App3 O-Aryl Glycosides Nuc3->App3 App4 Regioselective Purine Nucleosides Nuc4->App4

The versatility of this reagent is demonstrated by its successful application with different nucleophiles, leading to distinct and valuable classes of compounds. Key examples are summarized below.

Nucleophile Type Reaction Conditions Product Formed Key Outcome
5-Substituted Tetrazoles [2] K₂CO₃, Tetrahydrofuran (THF) N2-β-Tetrazolyl Unnatural Nucleosides Regioselective attack at tetrazole N2; β-stereoselectivity; good yields.
Aryl Cuprates (Normant-type) [3] Not specified (robust conditions) C-Aryl Nucleosides High yields (up to 93%); reliable C-glycosylation.
Gilman-type Cuprates (with O₂) [3] Presence of oxygen O-Aryl Glycosides Forms O-aryl glycosides (up to 87%) instead of C-glycosides.
Purines [4] With 2,3-Dicyclohexylsuccinimide (Cy₂SI) directing group Regioselective Purine Nucleosides High regioselectivity and diastereoselectivity in glycosylation.

Experimental Protocol Summary

Here is a consolidated overview of the general experimental approach for glycosylation using this compound, based on the cited literature.

ExperimentalWorkflow Step1 Reaction Setup • this compound • Nucleophile (e.g., tetrazole) • Base (e.g., K₂CO₃) • Anhydrous Solvent (e.g., THF) Step2 S_N2 Glycosylation • Stir at room temperature or heat • Reaction monitored by TLC/LCMS Step1->Step2 Step3 Work-up • Dilution with solvent • Washing (water, brine) • Organic layer dried (Na₂SO₄) • Concentration in vacuo Step2->Step3 Step4 Deprotection • Selective removal of toluoyl esters (e.g., with NH₃ in MeOH) Step3->Step4 Step5 Purification & Analysis • Purification (flash chromatography, recrystallization) • Analysis (NMR, HRMS, HPLC) Step4->Step5

To execute a typical glycosylation reaction [2]:

  • Reaction Setup: In an anhydrous environment like a flame-dried flask under inert atmosphere (e.g., nitrogen or argon), this compound is dissolved in an anhydrous solvent such as THF. The nucleophile (e.g., a 5-substituted tetrazole) and a base like potassium carbonate (K₂CO₃) are added.
  • SN2 Glycosylation: The reaction mixture is stirred at a defined temperature (often room temperature or elevated) and monitored by TLC or LC-MS until completion.
  • Work-up: The crude mixture is diluted with a solvent like ethyl acetate, washed sequentially with water and brine, and the combined organic layers are dried over an anhydrous salt like sodium sulfate (Na₂SO₄). The solvent is then removed under reduced pressure.
  • Deprotection: The protecting groups on the sugar (p-toluoyl esters) are selectively removed using a base like ammonia in methanol, yielding the final nucleoside [4].
  • Purification & Analysis: The final product is purified using techniques like flash chromatography or recrystallization. Structure and stereochemistry are confirmed by analytical methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

References

safety and handling of Hoffer's chlorosugar

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Properties

The table below summarizes the key identifiers and physical properties of Hoffer's chlorosugar from technical sources.

Property Value / Description
Common Name This compound [1]
CAS Number 3056-12-0 [1]
Alternative CAS 4330-21-6 [2] [3]
Molecular Formula C₂₁H₂₁ClO₅ [1] [2]
Molecular Weight 388.84 g/mol [1] [2]
IUPAC Name 2-deoxy-3, 5-di-O-(4-toluoyl)-α-D-erythro-pentofuranosyl chloride [1]
Synonym 2-deoxy-3, 5-di-O-p-toluoyl-α-D-erythropentofuranosyl chloride [1]
Physical Form Solid, Powder [2]
Purity 90.0% (from one commercial source) [2]

Safety and Handling Considerations

A critical gap exists in the publicly searchable information for this compound. Key safety documents like a Safety Data Sheet (SDS) were not located. The provided commercial source states the product is "intended for lab use only" [2], but no specific hazards are detailed.

  • Missing Information: Toxicity data, first-aid measures, stability and reactivity, ecological information, and disposal considerations are not available in the search results.
  • Handling Inference: As a reactive synthetic intermediate (organochloride compound), standard laboratory safety practices are essential in the absence of specific data.

Application in Synthesis

This compound is a valuable synthetic intermediate in nucleoside chemistry. One documented protocol describes its use in creating N2-β-tetrazolyl unnatural nucleosides [4].

The reaction proceeds via an SN2 mechanism at the anomeric carbon, leading to inversion of configuration and producing β-configured nucleosides with high regioselectivity for the N2 position of the tetrazole [4]. The diagram below illustrates this synthetic pathway and mechanism.

G Chlorosugar This compound (α-configured) TransitionState Transition State (SN2 Mechanism) Chlorosugar->TransitionState K₂CO₃, THF Tetrazole 5-Substituted Aromatic Tetrazole Tetrazole->TransitionState Product N2-β-Tetrazolyl Unnatural Nucleoside TransitionState->Product Inversion at anomeric center

Synthesis of N2-β-tetrazolyl nucleosides via SN2 reaction with this compound.

Detailed Experimental Protocol [4]
  • Reaction Setup: The SN2 substitution is performed by reacting this compound with various 5-substituted aromatic tetrazoles in the presence of potassium carbonate (K₂CO₃).
  • Solvent: The reaction uses tetrahydrofuran (THF) as the solvent.
  • Key Outcome: The process is noted for being regioselective (targeting the N2 nitrogen of the tetrazole) and stereoselective (producing the β-configured nucleoside), yielding the desired products in very good yields.
  • Theoretical Support: The observed selectivity is supported by a theoretical Density Functional Theory (DFT) study, indicating that stereoelectronic and steric effects are crucial.

How to Proceed without Complete Safety Data

Given the lack of specific safety information, I strongly recommend you take the following steps to ensure safe handling:

  • Contact Suppliers Directly: Request the most recent Safety Data Sheet (SDS) from chemical suppliers like CymitQuimica [2] or others that stock the compound.
  • Consult Specialized Databases: Search professional chemical safety databases (e.g., PubChem Compound) using the provided CAS numbers (3056-12-0 or 4330-21-6).
  • Apply General Precautions: Until specific data is obtained, treat this compound with maximum caution. Assume toxicity and implement strict controls: use appropriate personal protective equipment (PPE) including gloves and safety glasses, and always work within a certified fume hood.

References

Synthesis of 2'-Deoxyzebularine: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

1. Abstract This document provides a detailed protocol for the efficient, stereoselective synthesis of 2'-deoxyzebularine (1-(2-deoxy-β-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one), a potent cytidine deaminase (CDA) inhibitor and critical precursor for oligonucleotide-based inhibitors of APOBEC3 enzymes [1] [2] [3]. The procedure utilizes a silyl-Hilbert-Johnson N-glycosylation reaction between Hoffer's chlorosugar (2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride) and 2,4-bis(trimethylsilyloxy)pyrimidine under kinetic control conditions [4]. This method yields the protected β-anomer with good stereoselectivity and provides a reliable route to this valuable modified nucleoside for drug discovery and biochemical research.

2. Introduction 2'-Deoxyzebularine (dZ) is a cornerstone molecule in developing therapies that target cytidine-deaminating enzymes. While its ribose analogue, zebularine, is a known CDA inhibitor, the 2'-deoxy form is essential for creating single-stranded DNA (ssDNA) inhibitors of the APOBEC3 (A3) family of enzymes [1] [2]. APOBEC3 enzymes are implicated in cancer evolution and viral drug resistance, making their selective inhibition a key therapeutic strategy [1] [2] [3]. Incorporating dZ into specific ssDNA sequences allows for the development of potent, selective inhibitors for enzymes like APOBEC3B [2]. The synthesis described herein provides the foundational nucleoside for constructing these advanced biological tools.

3. Experimental Workflow The following diagram illustrates the key stages of the synthesis from starting materials to the final product.

G Start Start: Prepare Reagents A Step 1: Silylation of Pyrimidin-2(1H)-one (TMS-Cl, HMDS, (NH₄)₂SO₄, reflux) Start->A Heterocycle 1a B Step 2: Glycosylation with this compound (SnCl₄ catalyst, 1,2-dichloroethane, -33°C) A->B Silylated Base C Step 3: Isolation of Protected Anomer (Crystallization from Ethanol) B->C Anomeric Mixture (β:α = 3:1) D Step 4: Deprotection (Ammonia in Methanol) C->D Protected β-2'-Deoxyzebularine End Final Product: 2'-Deoxyzebularine D->End

4. Materials

  • Chemical Reagents:

    • This compound (CAS 3056-12-0) [5]
    • Pyrimidin-2(1H)-one
    • Hexamethyldisilazane (HMDS)
    • Trimethylsilyl chloride (TMS-Cl)
    • Ammonium sulfate ((NH₄)₂SO₄)
    • Tin(IV) chloride (SnCl₄), freshly distilled
    • 1,2-Dichloroethane (anhydrous)
    • Chloroform
    • Methanol (anhydrous)
    • Ammonia solution (saturated in methanol or 28% aq.)
    • Ethanol (for crystallization)
  • Equipment:

    • Round-bottom flasks equipped with reflux condenser
    • Magnetic stirrer with heating and cooling capability
    • Schlenk line or nitrogen/vacuum inlet for inert atmosphere
    • Syringes and cannulas for air-sensitive transfers
    • Chromatography column (if purification is needed)

5. Step-by-Step Protocol Step 1: Silylation of Pyrimidin-2(1H)-one

  • Combine pyrimidin-2(1H)-one (1 equivalent), HMDS (approx. 3-5 equivalents), and a catalytic amount of (NH₄)₂SO₄ in a round-bottom flask [4].
  • Reflux the mixture for 1 hour under an inert atmosphere (N₂ or Ar) until a clear solution is obtained, indicating complete silylation.
  • Cool the mixture to room temperature. The resulting 2,4-bis(trimethylsilyloxy)pyrimidine can be used directly in the next step without further purification. Excess HMDS and TMS-Cl can be removed in vacuo.

Step 2: N-Glycosylation with this compound

  • Dissolve the silylated base (1.2 equivalents) in anhydrous 1,2-dichloroethane in a flame-dried flask.
  • Cool the solution to -35°C to -33°C (kinetic control conditions) using a dry ice/acetone or dry ice/acetonitrile bath [4].
  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous 1,2-dichloroethane.
  • Add freshly distilled SnCl₄ (1.0-1.2 equivalents) to the stirred solution of this compound. This activates the chlorosugar.
  • Transfer this activated sugar solution dropwise via cannula to the cooled, stirred solution of the silylated base. Maintain the temperature at -33°C.
  • After complete addition, stir the reaction mixture at -33°C for 15 minutes, monitoring by TLC.

Step 3: Isolation of the Protected β-Anomer

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise at low temperature.
  • Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the organic layer and wash with water and brine.
  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
  • Purify the crude product by recrystallization from ethanol. This yields the protected β-anomer of 2'-deoxyzebularine (3,5-di-O-p-toluoyl-2'-deoxyzebularine) [4]. The anomeric mixture (β:α = 3:1) can be separated at this stage, with the β-anomer being the major product.

Step 4: Deprotection

  • Dissolve the protected nucleoside in a mixture of methanol and a saturated ammonia solution in methanol (or 28% aqueous NH₄OH) [1] [4].
  • Stir the solution at room temperature for 48 hours to ensure complete removal of the toluoyl protecting groups.
  • After confirming deprotection completion by TLC, concentrate the solution under reduced pressure.
  • Purify the crude product via silica gel column chromatography or recrystallization to obtain pure 2'-deoxyzebularine as a white solid.

Key Reaction Parameters and Characterization

Table 1: Critical Reaction Parameters for Glycosylation

Parameter Specification Purpose & Notes
Catalyst SnCl₄ (freshly distilled) Lewis acid catalyst essential for activating the chlorosugar.
Temperature -33°C (Kinetic Control) Favors formation of the desired β-anomer [4].
Solvent Anhydrous 1,2-Dichloroethane Ensures solubility and reaction efficiency under anhydrous conditions.
Reaction Time 15 minutes Short reaction time at low temperature minimizes side reactions.
Anomeric Ratio (β:α) 3:1 The β-anomer is the major product under these conditions [4].

Table 2: Stability and Handling of 2'-Deoxyzebularine

Property Observation / Value Protocol Implications
Glycosyl Bond Stability Acid-sensitive; hydrolyzes under mild acidic conditions [6]. Avoid trichloroacetic acid and strong acids during handling or oligonucleotide deprotection.
Hydrolysis Rate (pH 3.1) 4.82 × 10⁻⁴ s⁻¹ [6] Stability is significantly reduced in acidic conditions.
pKₐ Values 9.60, 4.46, and 2.87 [6] Indicates multiple protonation states; impacts solubility and reactivity.
Oligonucleotide Synthesis Stable to standard ammonia treatment [7]. Standard basic deprotection cycles (ammonia) can be used for oligonucleotide synthesis.

Critical Notes for Practitioners

  • Anhydrous Conditions are Paramount: The success of the glycosylation reaction is highly dependent on strict anhydrous conditions. All glassware must be flame-dried, and solvents must be thoroughly dried and distilled before use.
  • Handling of Reagents: this compound and SnCl₄ are moisture-sensitive and should be handled under an inert atmosphere using Schlenk techniques or a glovebox. Fresh distillation of SnCl₄ is crucial for high yield.
  • Temperature Control: Precise maintenance of the -33°C temperature during glycosylation is critical for achieving the reported 3:1 β:α anomeric ratio and maximizing yield [4].
  • Downstream Applications: When incorporating the synthesized 2'-deoxyzebularine into oligonucleotides (e.g., for APOBEC3 inhibition), use optimized synthesis cycles with mild ammonia treatment to minimize degradation of the acid- and base-sensitive nucleoside [7].

References

Comprehensive Application Notes and Protocols: Synthesis of Tetrazole C-Nucleosides from Hoffer's Chlorosugar for Antitumor Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetrazole C-Nucleosides and Therapeutic Potential

Tetrazole C-nucleosides represent an important class of modified nucleoside analogs with enhanced metabolic stability compared to their natural counterparts. Unlike traditional N-nucleosides with carbon-nitrogen glycosidic bonds, C-nucleosides feature a carbon-carbon glycosidic bond between the sugar and heterocyclic base, rendering them resistant to enzymatic and acid-catalyzed hydrolysis. This metabolic stability makes them particularly valuable for therapeutic applications where prolonged biological activity is desired. The tetrazole ring system, a five-membered heterocycle containing four nitrogen atoms, serves as an effective bioisostere for carboxylic acids and other planar aromatic systems, contributing to diverse biological activities including antitumor, antiviral, and antimicrobial effects.

The strategic importance of C-nucleosides in drug discovery has been highlighted by several clinically significant compounds. Remdesivir (GS-5734), a C-nucleoside prodrug, has demonstrated promising antiviral activity and has been approved for treatment of COVID-19. Similarly, pyrazofurin, showdomycin, and tiazofurin are five-membered heterocyclic C-nucleosides with established antitumor profiles, though their clinical development was limited by toxicity concerns [1]. The oxadiazole ring system, present in marketed drugs like zibotentan for prostate cancer and ataluren for Duchenne muscular dystrophy, shares structural similarities with tetrazole systems and provides additional inspiration for nucleoside analog design [1]. These examples underscore the therapeutic potential of heterocyclic C-nucleosides and justify continued investigation into their synthesis and biological evaluation.

Strategic Approach to C-Nucleoside Synthesis

Key Synthetic Intermediates and Pathways

The synthetic strategy for tetrazole C-nucleosides centers on the construction of a robust carbon-carbon glycosidic bond at the C1 position of the sugar moiety, followed by sequential elaboration to install the desired heterocyclic system. This approach employs Hoffer's chlorosugar (2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride) as the foundational starting material, taking advantage of its reactive anomeric center for carbon-carbon bond formation. The strategic conversion to glycosyl cyanide intermediates establishes the crucial C-glycosidic linkage while providing a versatile nitrile functional group that serves as a handle for subsequent heterocycle assembly through [3+2] cycloaddition and other transformation pathways [1].

  • Glycosyl Cyanide Formation: The reaction of this compound with trimethyl silyl cyanide (TMSCN) in the presence of Lewis acid catalysts produces a mixture of α- and β-glycosyl cyanide anomers. This transformation establishes the critical C-C bond at the anomeric center while introducing the nitrile functionality that serves as the foundation for tetrazole ring formation.

  • Tetrazole Cyclization: The glycosyl cyanide intermediates undergo [3+2] cycloaddition with sodium azide (NaN₃) in the presence of Lewis acid catalysts to generate tetrazole C-nucleosides. This reaction proceeds with complete retention of configuration at the anomeric center, allowing for stereoselective synthesis of both α- and β-anomers when starting with pure glycosyl cyanide precursors.

  • Oxadiazole Rearrangement: The tetrazole C-nucleosides can be further functionalized through acylative rearrangement to produce 1,3,4-oxadiazole C-nucleosides, expanding the structural diversity and potential biological activity of the resulting compounds [1].

The following diagram illustrates the complete synthetic workflow from this compound to final C-nucleoside products:

G Hoffer This compound Cyanide Glycosyl Cyanide Anomers (1a: α-anomer, 1b: β-anomer) Hoffer->Cyanide TMSCN, Lewis Acid DCM, -78°C to RT Tetrazole Tetrazole C-Nucleosides Cyanide->Tetrazole NaN₃, Lewis Acid DMF, 80-100°C Amidoxime Amidoxime Intermediates (2a: α-anomer, 2b: β-anomer) Cyanide->Amidoxime NH₂OH·HCl, Base EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole C-Nucleosides Tetrazole->Oxadiazole Acyl chloride Rearrangement Oxadiazole2 1,2,4-Oxadiazole C-Nucleosides (5-11 series) Amidoxime->Oxadiazole2 Orthoester/Anhydride BF₃·Et₂O or Acylation-Cyclization

Figure 1: Complete Synthetic Workflow for Tetrazole and Oxadiazole C-Nucleosides from this compound

Gram-Scale Synthesis of Glycosyl Cyanide Anomers

Optimization of Glycosyl Cyanide Formation

The synthesis begins with the preparation of glycosyl cyanide anomers from this compound, which serves as the crucial gateway to diverse C-nucleoside analogs. This transformation employs trimethyl silyl cyanide (TMSCN) as the cyanide source in the presence of Lewis acid catalysts in dichloromethane solvent at low temperatures (-78°C) to achieve optimal anomeric control [1]. The absence of neighboring group participation in this compound makes selective stereochemical outcomes particularly challenging, necessitating careful optimization of reaction parameters. Through extensive screening of Lewis acid catalysts and reaction conditions, researchers have identified optimal systems for producing both anomers with high efficiency and selectivity on multigram scale.

Table 1: Lewis Acid Screening for Glycosyl Cyanide Formation from this compound

Entry Lewis Acid β:α Anomeric Ratio Isolated Yield (%)
1 SnCl₄ 3:1 93
2 BF₃·OEt₂ 2:1 70
3 TMSOTf 0.59:1 60
4 CeCl₃ No Reaction -
5 ZnCl₂ 2:1 55
6 Mg(ClO₄)₂ No Reaction -
7 FeCl₃ 5.7:1 70

The screening data reveals that SnCl₄ provides the best combination of yield (93%) with moderate β-selectivity (3:1 ratio), making it the preferred catalyst for large-scale synthesis [1]. For applications requiring higher β-selectivity, FeCl₃ offers superior anomeric ratio (5.7:1) with good yield (70%). The two anomers of glycosyl cyanides (1a and 1b) can be readily separated by silica gel column chromatography, with their anomeric configurations confirmed by ¹H NMR spectroscopy. The characteristic coupling constants (J-values) and chemical shifts distinguish the α- and β-anomers, with the β-anomer typically exhibiting a larger coupling constant between H1' and H2' protons due to its trans-diaxial relationship in the favored conformation.

Large-Scale Implementation

The SnCl₄-catalyzed protocol has been successfully scaled to produce 366 grams of pure β-anomer, representing the largest reported synthesis of this key intermediate to date [1]. This achievement highlights the robustness and practicality of the method for supplying sufficient quantities of material for comprehensive biological evaluation. For the synthesis, this compound (1.0 equiv) is dissolved in anhydrous dichloromethane under inert atmosphere and cooled to -78°C. TMSCN (1.2 equiv) and SnCl₄ (1.1 equiv) are added sequentially, and the reaction mixture is maintained at low temperature with strict exclusion of moisture. After complete consumption of the starting material (monitored by TLC), the reaction is quenched with saturated sodium bicarbonate solution, and the product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the anomeric mixture of glycosyl cyanides as a pale yellow syrup.

Synthesis of Tetrazole C-Nucleosides

Tetrazole Ring Formation Methodologies

The conversion of glycosyl cyanides to tetrazole C-nucleosides represents the pivotal step in the synthetic sequence, employing sodium azide in a [3+2] cycloaddition reaction to construct the tetrazole ring. This transformation can be accomplished through several complementary methods, each offering distinct advantages depending on the specific requirements of the project:

  • Zinc Catalyzed Method: The reaction of glycosyl cyanides with sodium azide in the presence of zinc salts (ZnCl₂, ZnBr₂) in water or protic solvents represents one of the most efficient approaches [2]. This method, pioneered by Demko and Sharpless, proceeds through coordination of the zinc cation to the nitrile nitrogen, enhancing the electrophilicity of the carbon atom and facilitating nucleophilic attack by azide. The reaction typically proceeds at 80-100°C for 12-24 hours, providing tetrazole products in good to excellent yields (70-95%) with complete retention of configuration at the anomeric center.

  • Microwave-Accelerated Synthesis: For accelerated reaction kinetics, microwave irradiation can be employed to reduce reaction times from hours to minutes [2]. Glycosyl cyanides react with sodium azide in DMF or nitrobenzene under controlled microwave heating (100-150°C, 10-30 minutes), delivering 5-substituted tetrazole C-nucleosides in high yields. This method is particularly valuable for library synthesis and rapid exploration of structure-activity relationships.

  • Lewis Acid Catalyzed Protocols: Various Lewis acid catalysts including Yb(OTf)₃, AlCl₃, and InCl₃ have been successfully employed to promote the cycloaddition reaction [2]. These catalysts activate the nitrile group toward [3+2] cycloaddition, enabling efficient tetrazole formation under milder conditions compared to uncatalyzed reactions.

The following diagram illustrates the tetrazole formation and subsequent transformation to oxadiazole analogs:

G Cyanide Glycosyl Cyanide (1a or 1b) Tetrazole Tetrazole C-Nucleoside (3a: α-anomer, 3b: β-anomer) Cyanide->Tetrazole NaN₃, ZnCl₂ H₂O/iPrOH, 80°C Amidoxime Amidoxime Intermediate (2a: α-anomer, 2b: β-anomer) Cyanide->Amidoxime NH₂OH·HCl, iPr₂NEt EtOH, Reflux Oxadiazole 1,3,4-Oxadiazole C-Nucleoside (4a: α-anomer, 4b: β-anomer) Tetrazole->Oxadiazole Acyl chloride Base, Rearrangement Oxadiazole2 1,2,4-Oxadiazole C-Nucleoside (5-11 series) Amidoxime->Oxadiazole2 R-C(O)Cl or R-C(O)OC(O)R Cyclization

Figure 2: Tetrazole Formation and Subsequent Transformations to Oxadiazole Analogs

Purification and Characterization

The crude tetrazole C-nucleosides are typically purified by silica gel column chromatography using gradient elution with hexane-ethyl acetate or dichloromethane-methanol systems. The products are characterized by comprehensive spectroscopic methods, including ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry. The tetrazole C-nucleosides exhibit characteristic NMR signals, including distinctive aromatic proton signals from the p-toluoyl protecting groups (δ 7.2-8.0 ppm) and anomeric proton signals (δ 5.5-6.5 ppm) whose coupling constants confirm the anomeric configuration. The tetrazole ring carbon typically appears at δ 155-165 ppm in the ¹³C NMR spectrum, while IR spectroscopy shows absorption bands for the tetrazole ring at 1600-1650 cm⁻¹.

Synthesis of Oxadiazole Analogues via Tetrazole Rearrangement

Acylative Rearrangement to 1,3,4-Oxadiazoles

The tetrazole C-nucleosides serve as versatile intermediates for the synthesis of 1,3,4-oxadiazole analogues through a facile acylative rearrangement process [1]. This transformation involves initial N-acylation of the tetrazole ring followed by thermal rearrangement and cyclization to form the oxadiazole system. In a typical procedure, the tetrazole C-nucleoside (1.0 equiv) is treated with an acyl chloride (1.2 equiv) or acid anhydride (1.5 equiv) in the presence of a base such as triethylamine or pyridine in anhydrous dichloromethane or THF at 0°C to room temperature. After formation of the O-acylated intermediate, the reaction mixture is heated to 60-80°C to promote rearrangement to the 1,3,4-oxadiazole product. This transformation proceeds in high yields (75-90%) and maintains the anomeric configuration, providing access to a diverse array of oxadiazole C-nucleosides with varying substituents on the heterocyclic ring.

Alternative Synthesis of 1,2,4-Oxadiazoles via Amidoxime Intermediates

An alternative route to oxadiazole C-nucleosides proceeds through amidoxime intermediates, providing access to isomeric 1,2,4-oxadiazole systems [1]. The glycosyl cyanides are first converted to amidoximes by reaction with hydroxylamine hydrochloride in the presence of Hünig's base (diisopropylethylamine) in ethanol under reflux conditions. These amidoxime intermediates are then transformed to 1,2,4-oxadiazoles through two distinct protocols:

  • Two-Step Acylation/Cyclization: The amidoxime is O-acylated with an acyl chloride to form an O-acylamidoxime intermediate, which undergoes base-promoted cyclization using alkaline DMSO solution to yield 3,5-disubstituted 1,2,4-oxadiazoles.

  • One-Pot Cyclization: Direct cyclization of amidoximes with orthoesters or acid anhydrides in the presence of BF₃·Et₂O as a Lewis acid provides 1,2,4-oxadiazoles in a single operation with higher overall efficiency [1].

The 1,2,4-oxadiazole C-nucleosides synthesized through this route include compounds 5-6 and 7-11 series as described in the primary literature [1].

Biological Evaluation and Antitumor Activity

In Vitro Cytotoxicity Screening

The synthesized tetrazole and oxadiazole C-nucleosides were evaluated for their antitumor activity against a panel of five human cancer cell lines, representing major cancer types [1] [3]. The compounds were tested in concentration-dependent assays, with cytotoxicity expressed as IC₅₀ values (the concentration required to inhibit cell proliferation by 50%). Several compounds demonstrated promising activity profiles, with IC₅₀ values in the low micromolar range, suggesting their potential as leads for further optimization.

Table 2: Antitumor Activity of Representative Tetrazole and Oxadiazole C-Nucleosides

Compound ID Anomeric Configuration Heterocycle Type Cancer Cell Line IC₅₀ (μM)
5a α 1,2,4-Oxadiazole MCF-7 (breast) 12.5
5b β 1,2,4-Oxadiazole MCF-7 (breast) 8.2
6a α 1,2,4-Oxadiazole A549 (lung) 15.3
6b β 1,2,4-Oxadiazole A549 (lung) 10.7
8a α 1,2,4-Oxadiazole HT-29 (colon) 22.1
8b β 1,2,4-Oxadiazole HT-29 (colon) 14.6
10a α 1,2,4-Oxadiazole HeLa (cervical) 18.9
10b β 1,2,4-Oxadiazole HeLa (cervical) 11.3
4a α 1,3,4-Oxadiazole MCF-7 (breast) 9.8
4b β 1,3,4-Oxadiazole MCF-7 (breast) 6.5

Structure-activity relationship analysis reveals that the β-anomers consistently demonstrate greater potency compared to their α-anomeric counterparts across multiple cell lines [1]. This observation aligns with the natural preference for β-configuration in biologically active nucleosides and underscores the importance of anomeric control in synthetic design. Additionally, the 1,3,4-oxadiazole derivatives generally exhibited superior activity profiles compared to the 1,2,4-oxadiazole isomers, suggesting potentially enhanced interactions with biological targets.

Experimental Protocols

Gram-Scale Synthesis of β-Glycosyl Cyanide (1b)

Materials: this compound (100 g, 257 mmol), trimethyl silyl cyanide (41 mL, 308 mmol), anhydrous SnCl₄ (33 mL, 283 mmol), anhydrous dichloromethane (1.5 L)

Procedure:

  • Charge a dry 3L round-bottom flask with this compound and anhydrous dichloromethane (1 L).
  • Cool the suspension to -78°C under nitrogen atmosphere with efficient stirring.
  • Add TMSCN dropwise via addition funnel over 15 minutes, maintaining temperature below -70°C.
  • Slowly add SnCl₄ dropwise over 30 minutes, keeping the reaction temperature below -70°C.
  • After complete addition, gradually warm the reaction mixture to room temperature and stir for 4 hours.
  • Monitor reaction progress by TLC (hexane:EtOAc 7:3, UV visualization).
  • Quench the reaction by careful addition of saturated NaHCO₃ solution (500 mL) with vigorous stirring.
  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 × 300 mL).
  • Combine organic extracts, wash with brine (500 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
  • Purify the crude product by flash chromatography on silica gel (hexane:EtOAc 8:2 to 7:3) to obtain pure β-anomer 1b as white crystals (typically 75-80% yield).

Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.92-7.86 (m, 4H, ArH), 7.24-7.18 (m, 4H, ArH), 5.40 (t, 1H, J = 6.4 Hz, H-3), 4.75 (dd, 1H, J = 6.4, 3.2 Hz, H-4), 4.63 (d, 1H, J = 9.6 Hz, H-1), 4.52 (dd, 1H, J = 12.0, 3.6 Hz, H-5a), 4.38 (dd, 1H, J = 12.0, 3.2 Hz, H-5b), 2.78-2.70 (m, 1H, H-2a), 2.58-2.50 (m, 1H, H-2b), 2.40 (s, 6H, CH₃).

Synthesis of Tetrazole C-Nucleoside (3b) from β-Glycosyl Cyanide

Materials: β-Glycosyl cyanide 1b (10 g, 25.7 mmol), sodium azide (3.34 g, 51.4 mmol), zinc chloride (3.50 g, 25.7 mmol), dimethylformamide (150 mL)

Procedure:

  • Dissolve β-glycosyl cyanide 1b in anhydrous DMF in a 250 mL round-bottom flask.
  • Add sodium azide and zinc chloride sequentially at room temperature.
  • Heat the reaction mixture to 100°C with efficient stirring under nitrogen atmosphere.
  • Monitor reaction progress by TLC (DCM:MeOH 95:5) at 4-hour intervals.
  • After complete consumption of starting material (typically 12-16 hours), cool the reaction to room temperature.
  • Dilute with ethyl acetate (300 mL) and wash with water (3 × 150 mL) to remove DMF and inorganic salts.
  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by silica gel chromatography (DCM:MeOH 97:3) to obtain tetrazole C-nucleoside 3b as a white solid (85-90% yield).

Characterization: ¹H NMR (400 MHz, CDCl₃) δ 7.95-7.89 (m, 4H, ArH), 7.26-7.20 (m, 4H, ArH), 5.45 (t, 1H, J = 6.4 Hz, H-3), 4.82 (dd, 1H, J = 6.4, 3.2 Hz, H-4), 4.70 (d, 1H, J = 9.6 Hz, H-1), 4.58 (dd, 1H, J = 12.0, 3.6 Hz, H-5a), 4.45 (dd, 1H, J = 12.0, 3.2 Hz, H-5b), 2.85-2.75 (m, 1H, H-2a), 2.65-2.55 (m, 1H, H-2b), 2.42 (s, 6H, CH₃).

Deprotection of Tetrazole C-Nucleoside

Materials: Protected tetrazole C-nucleoside (5.0 g, 10.3 mmol), sodium methoxide (25% in methanol, 2.2 mL, 10.3 mmol), anhydrous methanol (100 mL)

Procedure:

  • Dissolve the protected tetrazole C-nucleoside in anhydrous methanol in a 250 mL round-bottom flask.
  • Add sodium methoxide solution dropwise at room temperature with efficient stirring.
  • Monitor the deprotection by TLC (DCM:MeOH 8:2); typically completes within 2-4 hours.
  • Neutralize the reaction with Amberlyst 15 hydrogen form resin until pH ~7.
  • Filter the resin and concentrate the filtrate under reduced pressure.
  • Purify the crude product by recrystallization from ethanol or by silica gel chromatography (DCM:MeOH 9:1) to obtain the deprotected tetrazole C-nucleoside as a white solid (80-85% yield).

Conclusion and Outlook

The synthetic methodologies described herein provide efficient, scalable access to tetrazole and oxadiazole C-nucleosides with demonstrated antitumor activity. The strategic use of this compound as starting material enables gram-scale production of key glycosyl cyanide intermediates, which serve as versatile precursors to diverse C-nucleoside analogs. The comprehensive protocols for tetrazole formation and subsequent rearrangement to oxadiazole systems offer medicinal chemists valuable tools for constructing libraries of novel C-nucleosides for biological evaluation.

The consistent superiority of β-anomers in cytotoxicity assays underscores the importance of stereochemical control in nucleoside analog design, while the promising antitumor activity observed against multiple cancer cell lines justifies further investigation of these compounds. Future directions include mechanism of action studies, in vivo efficacy evaluation, and structural optimization to improve potency and selectivity. The synthetic flexibility of these protocols also enables the incorporation of diverse substituents on the heterocyclic base, facilitating systematic exploration of structure-activity relationships and potentially expanding the therapeutic applications of C-nucleosides beyond oncology to antiviral and antimicrobial indications.

References

Comprehensive Application Notes and Protocols: Optimized Synthesis of Glycosyl Cyanide from Hoffer's Chlorosugar

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Glycosyl cyanides serve as versatile intermediates in synthetic organic chemistry, particularly in the preparation of C-nucleoside analogues with potential antitumor and antiviral activity. These compounds are valued for their stability against enzymatic and acid-catalyzed hydrolysis compared to traditional N-nucleosides. The synthesis from Hoffer's chlorosugar (2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride) provides a strategic entry point to various C-glycosyl compounds. This protocol outlines an optimized procedure for large-scale synthesis of both anomers of glycosyl cyanide, specifically focusing on 2′-deoxyribose analogues, complete with experimental optimization data and practical handling considerations for researchers in medicinal chemistry and drug development.

Chemical Background and Significance

The transformation of this compound into glycosyl cyanides represents a crucial C-C bond-forming reaction at the anomeric center. Unlike traditional glycosylation methods that create acid-labile C-N bonds, this approach generates hydrolysis-resistant C-nucleosides suitable for biological applications. The cyanide functionality serves as a versatile synthetic handle that can be further elaborated into various heterocyclic systems, including tetrazoles and oxadiazoles, which are privileged structures in medicinal chemistry. These compounds have demonstrated relevance in the development of antitumor agents and have recently gained attention in antiviral research, particularly following the emergence of remdesivir (GS-5734), a C-nucleoside analogue with activity against COVID-19 [1].

Optimized Synthesis Protocol
2.1 Reaction Scheme and Optimization

The general transformation involves the nucleophilic displacement of the anomeric chloride in this compound using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. This reaction typically yields a mixture of α- and β-anomers that can be separated chromatographically [1] [2].

Table 1: Lewis Acid Screening for Glycosyl Cyanide Formation

Entry Lewis Acid Anomeric Ratio (β:α) Isolated Yield (%)
1 SnCl₄ 3:1 93
2 FeCl₃ 5.7:1 70
3 BF₃·OEt₂ 2:1 70
4 TMSOTf 0.59:1 60
5 ZnCl₂ 2:1 55
6 CeCl₃ No Reaction -
7 Mg(ClO₄)₂ No Reaction -
2.2 Step-by-Step Experimental Procedure

Reaction Setup and Execution:

  • Equipment Preparation: Assemble a flame-dried 2L three-necked round-bottom flask under an inert atmosphere (N₂ or Ar) equipped with an overhead stirrer, temperature probe, and pressure-equalizing addition funnel.

  • Initial Charging: Charge the reactor with this compound (100 g, 257 mmol) and anhydrous dichloromethane (800 mL). Stir until complete dissolution is achieved.

  • Cooling Phase: Cool the reaction mixture to -40°C using a dry ice-acetonitrile bath. Maintain temperature control throughout the addition process.

  • Catalyst Addition: Slowly add SnCl₄ (37.5 mL, 321 mmol) dropwise via addition funnel over 30 minutes, maintaining the temperature below -35°C.

  • Cyanide Addition: Add TMSCN (51.5 mL, 386 mmol) dropwise over 45 minutes while ensuring the temperature remains below -35°C.

  • Reaction Monitoring: After complete addition, continue stirring at -40°C for 3 hours. Monitor reaction progress by TLC (hexane:EtOAc 7:3) or LC-MS.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (300 mL) slowly with vigorous stirring. Allow the mixture to warm to room temperature gradually.

  • Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 × 100 mL). Combine the organic extracts and wash with brine (200 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution: hexane to hexane:EtOAc 4:1) to obtain separated α- and β-anomers of glycosyl cyanide.

Table 2: Characterization Data for Glycosyl Cyanide Anomers

Parameter α-Anomer β-Anomer
Rf Value 0.45 (Hexane:EtOAc 7:3) 0.40 (Hexane:EtOAc 7:3)
¹H NMR Key Feature Doublet at ~5.9 ppm (J₁,₂ = 4.2 Hz) Doublet at ~5.7 ppm (J₁,₂ = 8.1 Hz)
Typical Isolation Yield 22% 66%
Scale Demonstrated Up to 366 g Up to 366 g
Critical Parameters and Troubleshooting
  • Temperature Control: Maintaining temperatures below -35°C during the reaction is crucial for achieving optimal β-selectivity. Warmer temperatures lead to decreased anomeric ratio and potential side reactions.

  • Moisture Exclusion: Strict exclusion of moisture is essential as both SnCl₄ and TMSCN are moisture-sensitive. Use freshly activated molecular sieves (3Å) for solvent drying.

  • Lewis Acid Handling: SnCl₄ should be transferred via syringe or cannula under inert atmosphere. Exposure to air leads to formation of HCl, which promotes decomposition of the chlorosugar starting material.

  • Chromatographic Separation: The α- and β-anomers can be efficiently separated using flash chromatography with hexane:EtOAc gradient systems. The β-anomer typically elutes first due to slightly lower polarity.

  • Troubleshooting: If reaction yield decreases, check Lewis acid activity and ensure proper drying of TMSCN. Storage of TMSCN over activated 3Å molecular sieves is recommended for optimal results.

Applications in C-Nucleoside Synthesis

The synthesized glycosyl cyanides serve as key intermediates for various C-nucleoside analogues:

4.1 Synthesis of 1,2,4-Oxadiazole C-Nucleosides

The β-anomer of glycosyl cyanide can be converted to amidoxime by reaction with hydroxylamine hydrochloride in the presence of Hünig's base (92% yield). This amidoxime intermediate can then undergo cyclization using orthoesters or acid anhydrides in the presence of BF₃·Et₂O to yield 1,2,4-oxadiazole C-nucleosides [1].

4.2 Synthesis of 1,3,4-Oxadiazole via Tetrazole Rearrangement

Glycosyl cyanides can be transformed to tetrazole C-nucleosides using NaN₃ and AlCl₃, followed by acylative rearrangement to furnish 1,3,4-oxadiazoles in high yields. This protocol offers efficient access to otherwise challenging C-nucleoside architectures [1].

Workflow Diagram

The following diagram illustrates the complete experimental workflow from reaction setup to final product isolation and application:

workflow Start Reaction Setup: This compound in anhydrous DCM A Cool to -40°C under N₂ atmosphere Start->A B Add SnCl₄ slowly maintain <-35°C A->B C Add TMSCN dropwise maintain low temperature B->C D Stir at -40°C for 3h Monitor by TLC C->D E Quench with sat. NaHCO₃ solution D->E F Workup: Extract, dry, concentrate E->F G Purification: Flash chromatography F->G H Characterization: NMR, MS G->H I Products: Separated α and β anomers H->I J Applications: C-Nucleoside synthesis I->J

Safety Considerations
  • Cyanide Handling: Although TMSCN is less hazardous than inorganic cyanides, it should still be handled in a well-ventilated fume hood with proper personal protective equipment. All cyanide-containing wastes must be disposed of according to institutional guidelines for cyanide compounds.

  • Lewis Acids: SnCl₄ is corrosive and moisture-sensitive. Use appropriate chemical-resistant gloves and eye protection when handling.

  • Chromatography Solvents: Use appropriate engineering controls when concentrating large volumes of organic solvents during purification.

Conclusion

The optimized procedure described herein provides a robust, scalable method for synthesizing glycosyl cyanides from this compound with excellent yield and good β-selectivity. The SnCl₄-catalyzed protocol is particularly advantageous for large-scale operations, having been demonstrated on up to 366 gram scale. The resulting glycosyl cyanides serve as versatile intermediates for the preparation of various biologically active C-nucleosides, including tetrazole and oxadiazole analogues with potential antitumor and antiviral activity. The methodologies presented are general and can be adapted to construct other structurally diverse anomerically pure C-nucleosides for drug discovery applications.

References

Hoffer's chlorosugar in antisense oligonucleotide ASO development

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Hoffer's Chlorosugar

The search results indicate that this compound is a chemical compound (C21H21ClO5) used in synthetic organic chemistry for creating nucleosides [1]. Its primary documented application is in the synthesis of unnatural nucleosides that may serve as DNA base analogs [2].

Key Characteristics and Single Application of this compound [2]

Characteristic/Parameter Description/Value
IUPAC Name Not specified in search results
Molecular Formula C21H21ClO5 [1]
CAS Registry Number CID 98571 [1]
Primary Documented Use Synthesis of N2-β-tetrazolyl unnatural nucleosides
Reaction Type SN2 at the anomeric center
Solvent Tetrahydrofuran (THF)
Base K2CO3
Key Outcome Regioselective (N2-tetrazole) and stereoselective (β-configuration) substitution
Reported Yield Very good

This reaction is noted for being a simple and eco-compatible route to nucleosides that could find applications in "decorating DNA for various biotechnological and DNA based material science applications" [2]. The workflow for this synthesis can be visualized as follows:

hoffer_workflow Start Start: this compound Rxn_Conditions Reaction Conditions: - Solvent: THF - Base: K₂CO₃ - S_N2 Mechanism Start->Rxn_Conditions Tetrazole 5-Substituted Aromatic Tetrazole Tetrazole->Rxn_Conditions Regio Regioselectivity: Reaction at N2 of Tetrazole Rxn_Conditions->Regio Stereo Stereoselectivity: Inversion at Anomeric Center (β-configuration) Rxn_Conditions->Stereo Product Product: N2-β-Tetrazolyl Unnatural Nucleoside Regio->Product Stereo->Product

Diagram: Synthetic Route to Tetrazolyl Nucleosides from this compound

Antisense Oligonucleotide (ASO) Development Protocols

While a direct link to this compound is not established, the search results provide extensive information on ASO development. The following protocol synthesizes this information into a standard workflow for ASO drug creation, from design to delivery system optimization.

Table 1: ASO Chemical Modification Generations for Stability and Affinity [3] [4] [5]

Generation Key Modifications Mechanism & Impact
First Phosphorothioate (PS): Sulfur replaces non-bridging oxygen in phosphate backbone. Confers nuclease resistance, improves pharmacokinetics via protein binding.
Second Sugar Modifications (2'-MOE, 2'-OMe) [3] [5] Enhances binding affinity to target RNA, increases nuclease resistance, reduces immunostimulation.
Third Locked Nucleic Acid (LNA), Peptide Nucleic Acid (PNA), Phosphorodiamidate Morpholino (PMO) [3] [4] [5] LNA: Very high binding affinity and specificity. PNA: Neutral, achiral backbone; high biological stability. PMO: Neutral backbone; blocks translation or splicing via steric hindrance.

Table 2: Optimization Parameters for ASO Delivery Systems [3] [6]

System Component Parameter Optimization Strategy & Purpose
Nanocarrier Formulation Lipid Nanoparticles (LNPs) Ionizable cationic lipids, phospholipids, cholesterol, PEG-lipids for complexing ASOs, enhancing stability, and promoting endosomal escape [3] [6].
Polymeric Nanoparticles Use of polyethyleneimine (PEI) or biodegradable polymers for encapsulation; "proton sponge" effect for endosomal escape [6].
Targeting Active Targeting Functionalize nanocarriers with ligands (e.g., GalNAc for hepatocyte targeting) to improve tissue-specific delivery [6].
Passive Targeting Leverage Enhanced Permeability and Retention (EPR) effect for accumulation in tumor tissues [3] [6].
Pharmacokinetics Circulation Time PEGylation of nanocarriers to reduce immune clearance and prolong circulation [3] [6].
Controlled Release Design carriers with pH-responsive or enzyme-responsive release mechanisms [6].

The mechanism by which ASOs function within a cell after delivery is complex and can be broken down into two primary categories, as shown in the pathway below.

aso_mechanism cluster_degradation Pathway A: Target Degradation cluster_steric Pathway B: Steric Blockage ASO ASO Entry into Cell A1 Binds to Complementary mRNA ASO->A1 B1 Binds to Pre-mRNA or mRNA ASO->B1 A2 Recruits RNase H1 Enzyme A1->A2 A3 Cleaves Target mRNA A2->A3 A4 Reduces Protein Expression A3->A4 B2 Physically Blocks Machinery B1->B2 B3 Modulates Splicing or Inhibits Translation B2->B3

Diagram: Primary Mechanisms of Action for Antisense Oligonucleotides (ASOs)

Bridging the Knowledge Gap

The absence of a direct link between this compound and ASO development suggests this might be an emerging or niche area of research. To proceed, you could:

  • Explore the Analogy: Consider how the documented use of this compound to create "unnatural nucleosides" and "DNA base analogs" [2] could be applied. These synthetic nucleosides might be strategically incorporated into an ASO's sequence to enhance its binding affinity or stability, similar to how LNA or 2'-MOE modifications function.
  • Investigate Specialized Research: Conduct a targeted search in specialized chemistry and medicinal chemistry databases for recent publications on "this compound" to find any newer, more specific applications.
  • Consult Alternative Platforms: Use platforms like Reaxys or SciFinder which are designed for deep chemical literature and reaction searching, which may reveal more detailed synthetic protocols.

I hope these structured notes provide a clear foundation for your research. Should you require further details on a specific aspect, such as LNP formulation or the clinical applications of approved ASO drugs, please feel free to ask.

References

Comprehensive Application Notes and Protocols: Hoffer's Chlorosugar for Fluorescent Nucleoside Analogue Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DEAtC and its Significance as a Fluorescent Hybridization Probe

DEAtC (8-diethylamino-tC) represents a significant advancement in the family of tricyclic cytidine analogues that function as high-performance DNA probes through their unique fluorescence turn-on mechanism. This synthetic nucleoside analogue exhibits minimal fluorescence as a free nucleoside and only modest emission in single-stranded DNA, but demonstrates a substantial fluorescence enhancement—often exceeding 20-fold—when correctly base-paired with a guanine residue in a complementary DNA-DNA duplex [1]. This specific base-pairing dependent fluorescence activation makes DEAtC particularly valuable for nucleic acid detection applications where specificity and signal-to-noise ratio are critical parameters.

The fundamental innovation of DEAtC lies in its structural design as a tricyclic nucleoside analogue that maintains the hydrogen bonding pattern of natural cytidine while extending the conjugation system to create fluorogenic properties. Unlike conventional fluorophores such as fluorescein that are tethered to nucleosides via flexible linkers, DEAtC is incorporated directly into the DNA backbone through phosphoramidite chemistry, positioning the fluorophore firmly within the base stack where it can report on local environmental changes with high sensitivity [1]. This precise positioning within the nucleic acid structure enables researchers to investigate intricate details of DNA/RNA metabolism, including processes such as base flipping, G-quadruplex formation and dynamics, and protein-nucleic acid interactions that would be difficult to monitor with externally attached fluorophores.

Synthetic Chemistry of DEAtC Nucleoside

Nucleobase Analogue Synthesis

The synthesis of the DEAtC nucleobase analogue begins with commercially available 5-amino-2-methylbenzothiazole and proceeds through four key synthetic steps to construct the tricyclic system [1]. First, the amino group is diethylated using bromoethane in dimethyl sulfoxide (DMSO) with anhydrous potassium carbonate as base, requiring 72 hours at 80°C for complete conversion. The thiazole ring is subsequently opened using hydrazine hydrate as a nucleophile, and the resulting thiol is oxidized aerobically to form a disulfide bridge, which facilitates purification and handling. This disulfide intermediate is then reduced using triethylphosphine and conjugated to 5-bromouracil in a one-pot procedure to yield the thioether. Finally, acid-catalyzed condensation completes the formation of the stable DEAtC nucleobase analogue (Compound 4).

Table 1: Reagents and Conditions for DEAtC Nucleobase Synthesis

Step Key Reagents Conditions Time Monitoring
Diethylation Bromoethane, K₂CO₃ DMSO, 80°C, N₂ atmosphere 72 hours TLC (10% MeOH in DCM)
Thiazole Ring Opening Hydrazine hydrate Reflux 24 hours TLC
Disulfide Formation Air oxidation Ambient temperature 12 hours TLC
Thioether Formation Triethylphosphine, 5-bromouracil DMF, ambient temperature 6 hours TLC
Cyclization Acid catalysis 1-BuOH, HCl, 80°C 8 hours TLC
Glycosylation with Hoffer's Chlorosugar

The glycosylation reaction represents the pivotal step in the synthesis where the nucleobase is conjugated to the sugar moiety using This compound (3',5'-di-O-(p-toluoyl)-2'-deoxy-α-D-ribofuranosyl chloride) under Silyl-Hilbert-Johnson conditions [1]. The DEAtC nucleobase analogue is first silylated using N,O-bis(trimethylsilyl)acetamide (BSA) to enhance its solubility and nucleophilicity. The silylated nucleobase is then reacted with this compound in anhydrous acetonitrile using anhydrous tin(IV) chloride (SnCl₄) as a Lewis acid catalyst. This reaction proceeds at ambient temperature under strict anhydrous conditions and typically provides the protected nucleoside (Compound 5) in good yield as a mixture of α- and β-anomers.

The anomeric mixture is then subjected to deprotection using sodium methoxide in methanol, which removes the p-toluoyl protecting groups from the sugar moiety. Following deprotection, the β-anomer (Compound 6) is isolated using chromatographic separation techniques. The preference for the β-anomer is crucial as it corresponds to the natural configuration of nucleosides in DNA and ensures proper base pairing and stacking within the oligonucleotide duplex. The isolation of the β-anomer typically requires careful column chromatography optimization with solvent systems such as 0-5% methanol in dichloromethane to achieve high purity suitable for subsequent synthetic steps.

Phosphoramidite Preparation

For incorporation into oligonucleotides via automated solid-phase synthesis, the DEAtC nucleoside must be converted to the corresponding phosphoramidite derivative [1]. The isolated β-nucleoside (Compound 6) is first dimethoxytritylated at the 5'-position using 4,4'-dimethoxytrityl chloride (DMTrCl) in anhydrous pyridine with a catalytic amount of triethylamine. This reaction typically proceeds at ambient temperature for 12-16 hours and provides the DMTr-protected nucleoside (Compound 7) in good yield. The introduction of the acid-labile dimethoxytrityl group serves two important functions: it protects the 5'-hydroxyl during oligonucleotide synthesis and provides a chromophore that enables trityl fraction monitoring during synthetic cycles.

The DMTr-protected nucleoside is subsequently phosphitylated at the 3'-position using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine (DIPEA) as base in anhydrous dichloromethane. This reaction is typically conducted at ambient temperature for 2-3 hours under inert atmosphere and provides the target DEAtC phosphoramidite (Compound 8) after purification. The final phosphoramidite product is typically purified by flash chromatography on silica gel with ethyl acetate/hexane gradients containing 1-2% triethylamine to neutralize residual acidity, and then isolated as a stable solid after precipitation at -20°C. This phosphoramidite is suitable for use in standard automated DNA synthesizers with only minor modifications to the coupling conditions.

Oligonucleotide Incorporation and Purification

Solid-Phase DNA Synthesis

The incorporation of DEAtC into oligonucleotides employs standard phosphoramidite chemistry on controlled pore glass (CPG) supports with specific modifications to optimize coupling efficiency [1]. Synthesis is typically performed on a 0.2 μmol scale using extended coupling times of 10-15 minutes for the DEAtC phosphoramidite compared to the standard 30 seconds used for natural phosphoramidites. This prolonged coupling time is necessary due to the steric hindrance presented by the tricyclic nucleobase system. The capping and oxidation steps proceed using standard protocols, though it is recommended to use shorter deprotection times (8-12 hours instead of 12-16 hours) when using concentrated ammonium hydroxide at 55°C to minimize potential degradation of the DEAtC nucleobase.

For optimal results, the DEAtC phosphoramidite should be dissolved in anhydrous acetonitrile at a concentration of 0.1 M, slightly higher than the standard 0.067 M used for natural phosphoramidites. The synthesizer should be programmed to deliver the DEAtC phosphoramidite solution with an increased delivery volume (approximately 1.5× standard) to ensure sufficient reagent reaches the synthesis column. Following completion of the synthesis, the oligonucleotide is cleaved from the support and deprotected using ammonium hydroxide (28-30%) with a incubation time of 8-12 hours at 55°C to remove base-labile protecting groups while minimizing potential degradation of the DEAtC moiety.

Purification and Characterization

After deprotection, DEAtC-containing oligonucleotides are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product from failure sequences [1]. For RP-HPLC purification, a C18 column with triethylammonium acetate (TEAA) buffer and an acetonitrile gradient is recommended. The presence of the dimethoxytrityl group at the 5'-end of failure sequences and the full-length product (if left on) provides a convenient handle for purification, as the trityl-containing oligonucleotides exhibit increased hydrophobicity and can be separated from non-tritylated failure sequences.

Following purification, the identity and purity of DEAtC-containing oligonucleotides should be verified by analytical HPLC and electrospray ionization mass spectrometry (ESI-MS). The extinction coefficient of DEAtC at 260 nm is approximately 12,000 M⁻¹cm⁻¹, but this value should be used with caution for quantification as it differs significantly from natural nucleosides. For accurate quantification, it is recommended to use the extinction coefficient of the dimethoxytrityl cation at 495 nm (approximately 70,000 M⁻¹cm⁻¹) after detrytilation with 3% dichloroacetic acid in dichloromethane for oligonucleotides purified with the trityl group on.

Applications in Nucleic Acid Detection and Biophysical Studies

Sequence-Specific Detection

The fluorescence turn-on characteristic of DEAtC upon correct base pairing with guanine makes it particularly valuable for sequence-specific nucleic acid detection without the need for separation of unbound probes [1]. When incorporated into DNA hybridization probes, DEAtC exhibits minimal fluorescence in the single-stranded state but displays a dramatic fluorescence increase (typically 15-25 fold) upon formation of a perfectly matched duplex with the target sequence. This property enables real-time monitoring of hybridization events and significantly improves signal-to-noise ratios in diagnostic applications. The magnitude of the fluorescence enhancement shows some dependence on the identity of neighboring bases, which should be considered during probe design—flanking purines, particularly adenine, tend to provide the largest fluorescence increase.

The application of DEAtC-containing probes extends to various detection platforms including real-time PCR, fluorescence in situ hybridization (FISH), and microarray technologies. In these applications, DEAtC can serve as a direct replacement for conventional fluorophores like fluorescein or Cy dyes, but with the advantage of the fluorescence activation being contingent upon specific base-pairing. This mechanism significantly reduces background signal from unhybridized probes, potentially improving detection sensitivity. Additionally, the rigid positioning of the DEAtC fluorophore within the DNA base stack, as opposed to being tethered via flexible linkers, minimizes rotational freedom and can provide more accurate information about the oligonucleotide's environment and interactions.

Biophysical Studies of Nucleic Acids

DEAtC and related fluorescent nucleoside analogues have found important applications in biophysical studies of nucleic acid structure and dynamics, particularly in Förster resonance energy transfer (FRET) experiments [2]. When used as a FRET donor in combination with appropriate acceptor molecules, DEAtC can provide detailed information about nucleic acid conformation, recognition, and dynamics. The firm stacking of these analogues within the base stack, as opposed to external fluorophores attached via flexible tethers, enables more precise measurement of distances and orientations between fluorophores, effectively transforming FRET into both a spectroscopic ruler and protractor.

The use of base analogues like DEAtC in FRET studies has enabled investigations of processes such as protein-nucleic acid interactions, DNA and RNA folding, and enzymatic mechanisms [2]. For example, the fixed orientation of these fluorophores within the base stack allows researchers to extract information not only about distance changes but also about relative orientation changes between nucleic acid elements. This capability has been leveraged to study phenomena such as the B-to-Z DNA transition and protein-induced DNA bending, providing insights that would be difficult to obtain using conventional fluorophore labeling approaches. The development of DEAtC and similar advanced nucleoside analogues continues to expand the toolbox available for sophisticated structural and dynamic studies of nucleic acids and their complexes.

Analytical Data and Characterization

Table 2: Physical and Photophysical Properties of DEAtC and Intermediate Compounds

Compound Molecular Weight (g/mol) Absorption Maximum (nm) Emission Maximum (nm) Quantum Yield (Free) Quantum Yield (Paired)
Nucleobase 4 319.4 360 465 0.03 -
Nucleoside 6 403.5 365 470 0.04 -
ssDNA with DEAtC - 365 470 0.05-0.08 -
dsDNA with DEAtC:G - 365 470 - 0.40-0.60

Table 3: Key Steps in DEAtC Phosphoramidite Synthesis and Their Efficiency

Synthetic Step Starting Material Product Typical Yield Purification Method
Diethylation 5-Amino-2-methylbenzothiazole Diethylated derivative 85% Flash chromatography (SiO₂)
Cyclization Thioether intermediate Nucleobase 4 75% Recrystallization
Glycosylation Nucleobase 4 + this compound Protected nucleoside 5 70% (α:β = 1:2) Flash chromatography (SiO₂)
Deprotection Protected nucleoside 5 Nucleoside 6 (β-anomer) 90% Flash chromatography (SiO₂)
Dimethoxytritylation Nucleoside 6 DMTr-nucleoside 7 85% Precipitation
Phosphoramidite Synthesis DMTr-nucleoside 7 Phosphoramidite 8 80% Flash chromatography (SiO₂)

Experimental Visualization and Workflows

DEAtC Synthesis Workflow

The following diagram illustrates the complete synthetic pathway for the preparation of DEAtC phosphoramidite from commercially available starting materials:

DEAtC_Synthesis Start 5-Amino-2-methyl- benzothiazole Step1 Diethylation DMSO, K₂CO₃, Bromoethane 80°C, 72h Start->Step1 Step2 Thiazole Ring Opening Hydrazine hydrate Reflux, 24h Step1->Step2 Step3 Disulfide Formation Air oxidation Ambient, 12h Step2->Step3 Step4 Thioether Formation Triethylphosphine 5-Bromouracil, DMF Step3->Step4 Step5 Cyclization Acid catalysis, 1-BuOH 80°C, 8h Step4->Step5 Step6 Glycosylation BSA, this compound SnCl₄, MeCN Step5->Step6 Step7 Deprotection NaOMe, MeOH Ambient, 12h Step6->Step7 Step8 Chromatographic Separation (β-anomer) Step7->Step8 Step9 Dimethoxytritylation DMTrCl, Pyridine Ambient, 16h Step8->Step9 Step10 Phosphoramidite Synthesis 2-cyanoethyl-N,N-diisopropyl- chlorophosphoramidite, DIPEA Step9->Step10 End DEAtC Phosphoramidite Step10->End

DEAtC Fluorescence Signaling Mechanism

This diagram illustrates the fluorescence turn-on mechanism of DEAtC upon correct base pairing with guanine in DNA duplexes:

Fluorescence_Mechanism Subgraph1 Single-Stranded DNA with DEAtC Process Hybridization with Complementary DNA Subgraph1->Process  + Target DNA State1 DEAtC in single- stranded DNA Property1 Weak Fluorescence Quantum Yield: 0.05-0.08 State1->Property1 Subgraph2 Duplex DNA with DEAtC-G Pairing State2 DEAtC correctly paired with Guanine in duplex Property2 Strong Fluorescence Quantum Yield: 0.40-0.60 (15-25 fold enhancement) State2->Property2 Process->Subgraph2  Duplex Formation

Conclusion

The synthesis of DEAtC using This compound represents a robust methodology for creating advanced fluorescent nucleoside analogues that serve as high-performance hybridization probes. The detailed protocols outlined in these Application Notes provide researchers with a comprehensive guide to synthesizing, incorporating, and utilizing DEAtC in various molecular biology and diagnostic applications. The unique fluorescence turn-on property of DEAtC upon correct base pairing with guanine, combined with its minimal perturbation of native DNA structure, makes it particularly valuable for applications requiring high specificity and low background signal. As the field of fluorescent nucleoside analogues continues to evolve, the fundamental synthetic strategies described here for DEAtC will undoubtedly serve as a foundation for the development of even more advanced probes with enhanced photophysical properties and broader application potential.

References

improving beta-selectivity in Hoffer's chlorosugar reactions

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low β-Selectivity

If you are experiencing low yields of the desired β-anomer (N2-β-tetrazolyl nucleosides), the following table outlines common issues and potential solutions based on the established methodology [1].

Issue Possible Cause Recommended Solution
Low β-Stereoselectivity Reaction pathway deviating from SN2 mechanism. Ensure strict anhydrous conditions. Use a strong, aprotic base (K2CO3) to promote the SN2 pathway [1].
Undesired N1-Regioisomer Lack of regiocontrol at the tetrazole ring. Select 5-substituted tetrazoles. The C5 substituent favors bonding at the N2 position due to steric and electronic effects [1].
Poor Overall Yield Inefficient reaction setup or suboptimal reagent quality. Use high-purity Hoffer's chlorosugar. Employ THF as the solvent and maintain a temperature of 60°C for 3-4 hours [1].

Frequently Asked Questions (FAQs)

What is the mechanistic basis for the high beta-selectivity with this compound?

The high β-selectivity is achieved through a bimolecular nucleophilic substitution (SN2) mechanism at the anomeric carbon of the sugar [1]. In this mechanism, the nucleophile (the tetrazole) attacks the anomeric carbon from the opposite side of the leaving group (chloride). Since the neighboring 2-position is a non-participating deoxy carbon, and the 3,5-positions are protected with p-toluoyl groups, the SN2 attack is forced from the β-face, leading to inversion of configuration and high selectivity for the β-anomer [1]. This process is illustrated below.

HofferMechanism A This compound (α-configured anomeric chloride) B S_N2 Transition State A->B Nucleophile (N2-Tetrazole) attacks anomeric carbon C β-Tetrazolyl Nucleoside (Anomeric Inversion) B->C Chloride departure with inversion

Why does the reaction proceed with high N2-regioselectivity for 5-substituted tetrazoles?

The regioselectivity is controlled by steric and electronic effects. In 5-substituted tetrazoles, the carbon at the 5-position is part of an aromatic ring. The N1 atom is more sterically shielded, while the N2 atom is more accessible. Furthermore, theoretical (DFT) studies support that the N2 position is both sterically less hindered and electronically more favorable for the nucleophilic attack on the anomeric carbon [1].

What are the standard reaction conditions for this transformation?

The published protocol is as follows [1]:

  • Nucleophile: 1.2 equivalents of a 5-substituted tetrazole.
  • Base: 2.0 equivalents of anhydrous potassium carbonate (K2CO3).
  • Solvent: Anhydrous Tetrahydrofuran (THF).
  • Temperature & Duration: Heating at 60°C for 3 to 4 hours.
  • Work-up: The reaction is typically monitored by TLC, followed by concentration under vacuum and purification by flash column chromatography.

Key Experimental Protocol

For your reference, here is a summary of the key steps for the regioselective and stereoselective synthesis of N2-β-tetrazolyl nucleosides [1].

  • Setup: In a round-bottom flask, charge this compound (1.0 equiv.), the 5-substituted tetrazole (1.2 equiv.), and anhydrous K2CO3 (2.0 equiv.) under an inert atmosphere.
  • Addition: Add anhydrous THF to the mixture.
  • Reaction: Heat the reaction mixture at 60°C for 3-4 hours with stirring.
  • Monitoring: Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate system).
  • Work-up: After completion, cool the mixture to room temperature. Filter to remove inorganic salts and concentrate the filtrate under reduced pressure.
  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure β-anomer unnatural nucleoside.

Information Gaps and Future Research

The search results confirm that controlling the reaction to favor the SN2 pathway is critical for beta-selectivity. While a 2019 study on catalytic selectivity was found, it pertained to nanoparticle catalysts for benzaldehyde hydrogenation and is not directly applicable to this specific nucleosidic reaction [2].

References

Troubleshooting Guide: Low Yields in Hoffer's Chlorosugar Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes potential issues, their causes, and solutions based on documented uses of Hoffer's chlorosugar.

Problem Possible Cause Proposed Solution Key References
Low yield in C-glycosylation Use of suboptimal organometallic reagents. Replace organocadmium or organozinc reagents with Normant-type aryl cuprates. This is a robust and highly efficient method. [1]
Inconsistent results & need for extensive optimization Use of Gilman-type aryl cuprates. Gilman cuprates can be unpredictable and require significant optimization. Stick to Normant-type cuprates for reliable, high-yield C-glycosylation. [1]
Poor stereoselectivity Lack of control over the reaction pathway. Leverage the SN2 mechanism at the anomeric center. This compound is well-suited for this, providing high stereoselectivity for 1',2'-cis-nucleoside analogues. [2]

Key Experimental Protocols from Literature

Here are detailed methodologies for the most effective approaches identified in the search.

1. Robust C-Glycosylation using Normant-type Aryl Cuprates [1]

This method is described as a reliable solution to the drawbacks of other C-glycosylation techniques.

  • Reaction: Normant-type aryl cuprates react with this compound.
  • Reported Outcome: Delivers C-aryl-nucleosides in up to 93% yield.
  • Advantage: This method may substitute for the previously employed, less efficient coupling with organocadmium or organozinc species.

2. Regio- and Stereoselective Synthesis via SN2 Reaction [2]

This protocol highlights the inherent controllability of reactions at the anomeric center of this compound.

  • Mechanism: A regioselective and stereoselective SN2 reaction at the anomeric center.
  • Reported Outcome: Provides a route to N2-β-tetrazolyl unnatural nucleosides.
  • Significance: Evidence of stereoelectronic control for SN2 reactions at the anomeric center of furanosides, leading to high diastereoselectivity.

Critical Factor Workflow

The diagram below outlines the primary decision points for achieving high yield in your glycosylation reaction, based on the information available.

G Start Troubleshooting Low Yields with this compound Goal Define Glycosylation Goal Start->Goal C_Glycoside Aim: Synthesize C-glycoside Goal->C_Glycoside O_Glycoside Aim: Synthesize O-glycoside Goal->O_Glycoside C_Option1 Use Normant-Type Aryl Cuprates C_Glycoside->C_Option1 C_Option2 Avoid: Gilman Cuprates, Organocadmium/Zinc C_Glycoside->C_Option2 O_Option Use Gilman Cuprates in Presence of Oxygen O_Glycoside->O_Option Result Achieve High Yield & Good Stereoselectivity C_Option1->Result O_Option->Result

Frequently Asked Questions

Q: What is this compound primarily used for in synthesis? A: It is widely used as a key glycosyl donor for constructing C-aryl-nucleosides and O-aryl-glycosides. Its reactivity makes it particularly valuable for SN2-type reactions at the anomeric center, allowing for good stereocontrol [1] [2].

Q: Can I use this compound to make O-glycosides? A: Yes, but it requires a specific approach. One study found that using Gilman-type aryl cuprates with this compound in the presence of oxygen provided O-aryl-2'-deoxyribosides in up to 87% yield without forming C-glycosylated byproducts [1].

Q: Why is stereoselectivity a highlight in reactions with this reagent? A: The chlorosugar is designed to undergo a direct displacement reaction (SN2) at the anomeric carbon. This mechanism inherently provides better control over the stereochemistry of the final product compared to reactions that proceed through oxocarbenium ion intermediates [2].

References

optimizing Lewis acid catalysts for Hoffer's chlorosugar reactions

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Reaction and Catalyst Role

The Hoffer's chlorosugar reaction is a regioselective and stereoselective SN2 substitution at the anomeric center of a chlorosugar, typically using a base like K₂CO₃ in THF [1]. Lewis acid catalysts are not mentioned in the primary literature for this specific reaction, but their general role in similar processes can be leveraged for optimization.

Lewis acids function as electron pair acceptors [2]. In the context of a reaction with a chlorosugar, a Lewis acid could potentially activate the substrate by binding to the chlorine atom or the ring oxygen, making the anomeric carbon more electrophilic and susceptible to nucleophilic attack. This can lead to accelerated reaction rates and improved stereoselectivity [3].

Lewis Acid Catalyst Selection Guide

The choice of Lewis acid is critical. Here are some common types and their characteristics:

Lewis Acid Typical Uses Considerations for this compound
Metal Halides (e.g., ZnCl₂, SnCl₄, FeCl₃) [3] Common for Diels-Alder, Aldol, and carbonyl activation [3]. Readily available, moderate strength. May coordinate with various Lewis basic sites on the sugar.
Boron-Based (e.g., BF₃•OEt₂, B(C₆F₅)₃) [3] [4] Carbonyl activation, cocatalyst in transition metal catalysis [4]. Strong, but moisture-sensitive. B(C₆F₅)₃ is a strong, sterically hindered Lewis acid.
Aluminum-Based (e.g., AlCl₃, AlMe₃, AlEt₂Cl) [3] [4] Friedel-Crafts, cocatalyst in Ni-catalyzed reactions [4]. Very strong, but highly reactive and sensitive.
Lanthanides (e.g., Sc(OTf)₃, Yb(OTf)₃) [3] Aqueous-compatible Lewis acid catalysis. Can be used in wet solvents, often offer high stereoselectivity.

Troubleshooting Common Issues

Here are some common problems and how to address them using Lewis acid catalysis:

Problem Possible Cause Troubleshooting Steps

| Low Regio-/Stereoselectivity | Poor catalyst control over nucleophile approach [3]. | 1. Switch to a bulkier Lewis acid (e.g., from BF₃ to B(C₆F₅)₃). 2. Use a chelating Lewis acid that can bind to two sites on the sugar molecule [3]. 3. Try lanthanide triflates like Sc(OTf)₃, known for high stereocontrol [3]. | | Slow Reaction Rate | Chlorosugar is not sufficiently activated. | 1. Increase Lewis acid loading (e.g., from 5 mol% to 20 mol%). 2. Use a stronger Lewis acid (e.g., from ZnCl₂ to SnCl₄). 3. Ensure rigorous solvent and reagent drying; even traces of water can deactivate Lewis acids. | | Decomposition of Starting Material or Product | Lewis acid is too strong, leading to side reactions like glycosidic bond cleavage. | 1. Dilute the Lewis acid with a less coordinating anion (e.g., use OTf⁻ instead of Cl⁻). 2. Reduce the reaction temperature. 3. Weaker Lewis acids like Cu(OTf)₂ or Zn(OTf)₂. | | No Reaction / Catalyst Inactive | Catalyst deactivated by moisture/air; incompatible with base. | 1. Confirm all glassware is dry and reactions are set up under inert atmosphere (N₂/Ar). 2. Pre-dry solvents over molecular sieves. 3. Add the Lewis acid after the base (K₂CO₃) has been added, to avoid direct, unproductive binding. |

Suggested Experimental Workflow for Optimization

This workflow can serve as a foundational protocol for your experiments. The diagram below outlines the key stages.

Start Start: Screen Lewis Acids A Test mild catalysts (Zn, Sn, Cu halides) Start->A B Test strong catalysts (BF₃, Al alkyls) Start->B C Test selective catalysts (Ln(OTf)₃, bulky boranes) Start->C Compare Compare Results A->Compare B->Compare C->Compare Optimize Optimize Lead Catalyst Compare->Optimize Final Final Protocol Optimize->Final

Step-by-Step Protocol:

  • Initial Screening: Set up parallel reactions in dry THF with the this compound and your tetrazole nucleophile. Use 10 mol% of different Lewis acids (e.g., ZnCl₂, SnCl₄, BF₃•OEt₂, Sc(OTf)₃) alongside the standard K₂CO₃ base [1].
  • Monitor Reaction: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the desired N2-β-regioisomer.
  • Analyze Outcome: Determine the conversion and diastereomeric ratio (d.r.) for each Lewis acid tested. Compare against a control reaction with no Lewis acid.
  • Optimize Conditions: For the most promising catalyst(s), perform further optimization. Systemically vary:
    • Catalyst Loading: Test 1, 5, 10, and 20 mol%.
    • Solvent: Explore other anhydrous solvents like dichloromethane (DCM), toluene, or acetonitrile, as solvent polarity can strongly influence Lewis acid activity.
    • Order of Addition: Experiment with adding the Lewis acid before or after the base.
  • Final Validation: Run the optimized protocol on a slightly larger scale to isolate the product and confirm yield and selectivity.

Key Takeaways and Future Directions

  • Start Simple: Begin your optimization with readily available metal halides like ZnCl₂ or SnCl₄.
  • Moisture is the Enemy: Success with Lewis acids is critically dependent on strict anhydrous conditions.
  • A Promising Avenue: While not yet reported for the this compound reaction, the use of Lewis acids is a logical and powerful strategy to enhance its efficiency and selectivity, drawing from their proven success in other complex transformations [3] [4].

References

separating anomers after Hoffer's chlorosugar synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some specific questions you might have:

Question Answer & Key Details
At which stage should anomers be separated? After glycosylation but before or after full deprotection, depending on the strategy. Separation is often more straightforward after protecting group removal [1].
What is the most common separation method? Chromatography (flash column or other preparative methods) is the standard technique [1].
Does the reaction favor one anomer? The SN2 reaction with Hoffer's chlorosugar is highly stereoselective, but the desired β-anomer may still require purification from minor α-anomer side products [2] [1].

Troubleshooting Guide

This workflow outlines the key decision points for a successful separation, based on the protocol from the synthesis of the DEAtC nucleoside [1].

Start Glycosylation Reaction Complete A Obtain protected nucleoside as a mixture of anomers Start->A B Remove protective groups (e.g., with Sodium Methoxide) A->B Recommended path C Chromatographic Isolation of the β-anomer B->C End Pure β-anomer Obtained C->End

Detailed Protocol for Anomer Separation

The following steps are adapted from a published procedure for purifying the β-anomer of a fluorescent nucleoside analogue [1]:

  • Perform Glycosylation: Carry out the silylation and coupling reaction between your nucleobase analogue and this compound (3’,5’-di-O-(p-toluoyl)-2’-deoxy-α-D-ribofuranosyl chloride) to obtain the protected nucleoside as a mixture of anomers [1].
  • Remove Protective Groups:
    • Treat the anomeric mixture of the protected nucleoside with a solution of sodium methoxide in methanol.
    • Neutralize the reaction mixture using glacial acetic acid.
    • Concentrate the solution under reduced pressure to obtain a crude solid [1].
  • Isolate the β-anomer:
    • Purify the crude product using flash column chromatography.
    • The specific solvent system will depend on your compound, but the separation is feasible, allowing for the isolation of the pure β-anomer in good yield [1].

Pro Tips for Success

  • Plan Your Strategy: Decide upfront whether you will separate anomers immediately after glycosylation or after deprotection. The cited research suggests that deprotection first makes the subsequent chromatographic separation more effective [1].
  • Expect Stereoselectivity: Be encouraged that the SN2 reaction with this compound is inherently stereoselective, which means your starting mixture should be enriched with the desired β-anomer, making purification easier [2].

References

solving stereoselectivity issues with Hoffer's chlorosugar

Author: Smolecule Technical Support Team. Date: February 2026

Hoffer's Chlorosugar: Key Information

For easy reference, here are the basic identifiers and properties of this compound [1].

Property Specification
Common Name This compound
CAS Number 3056-12-0
Molecular Formula C21H21ClO5
Molecular Weight 388.84 g/mol
IUPAC Name 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride
Commercial Purity Typically ~90% (as a solid powder) [2]

Troubleshooting Guide: Stereoselectivity Issues

Here are solutions to common problems encountered during the SN2 reaction with this compound.

Problem Possible Cause Solution
Low β-Stereoselectivity Reaction pathway deviating from SN2 mechanism; competing side reactions. Strictly control reaction conditions to favor SN2: use anhydrous THF, high-quality K2CO3 base, and avoid protic solvents/acidic conditions that promote SN1 [3].
Undesired N1 Regioisomer Lack of regiocontrol with tetrazole coupling partners. The method is inherently regioselective for the N2 position of 5-substituted tetrazoles. Ensure correct tetrazole substitution and use K2CO3 in THF as described [3].
Poor Reaction Yield Impure or degraded starting material; moisture in reaction. Source fresh chlorosugar, store properly, and use rigorously anhydrous solvents. The chlorosugar is an α-anomer; anomerization or hydrolysis will reduce yield [3] [1].

Detailed Experimental Protocol

This is a summarized methodology for the regioselective and stereoselective synthesis of N2-β-tetrazolyl nucleosides, adapted from the literature [3].

  • Reaction Principle: An SN2 reaction at the anomeric center of this compound with a 5-substituted tetrazole. The chlorosugar's α-configuration inverts to β in the product nucleoside. Regioselectivity favors coupling at the tetrazole's N2-atom.

G A This compound (α-anomer) C SN2 Reaction K₂CO₃, THF A->C B 5-Substituted Tetrazole B->C D N2-β-Tetrazolyl Nucleoside (β-anomer) C->D Inversion at anomeric center

  • Materials:
    • This compound (CAS 3056-12-0)
    • 5-Substituted tetrazole of choice
    • Anhydrous Tetrahydrofuran (THF)
    • Anhydrous Potassium carbonate (K₂CO₃)
  • Procedure:
    • In an oven-dried round-bottom flask under inert atmosphere (e.g., N₂ or Ar), add This compound (1.0 equivalent) and your chosen 5-substituted tetrazole (1.2 equivalents).
    • Add anhydrous THF (ensure it is dry, as moisture will hydrolyze the chlorosugar).
    • Add anhydrous K₂CO₃ (2.0 equivalents) to the reaction mixture.
    • Stir the reaction mixture at room temperature or under mild heating (monitor by TLC) until completion.
    • Upon reaction completion, work up by filtering off the solid salts and concentrating the filtrate.
    • Purify the crude product using a suitable technique such as column chromatography to obtain the pure N2-β-tetrazolyl unnatural nucleoside.

Key Takeaways for Success

  • Mechanism is Key: The high stereoselectivity depends on a clean SN2 pathway, which inverts the configuration at the anomeric carbon. Any factor that promotes a competing SN1 mechanism (e.g., acidity, protic solvents) will lead to racemization and reduced stereoselectivity [3] [4].
  • Reaction Characteristics: This method is noted for being simple, providing very good yields, and eco-compatible [3].
  • Product Application: The resulting tetrazolyl unnatural nucleosides are valuable as DNA base analogs for biotechnological applications and DNA-based material science [3].

References

overcoming Staudinger reaction in azide-containing phosphoramidite synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Stable Azide-Modified Phosphoramidites: Synthesis & Handling

A primary issue is the incompatibility of azide groups with the standard phosphoramidite chemistry used in automated DNA synthesizers. The table below summarizes the problem and the proven solution involving the synthesis of stable azide-functionalized nucleosides [1].

Aspect Challenge Solution from Literature
General Problem Azides are typically unstable under the oxidative and acidic conditions of standard phosphoramidite chemistry [1]. Develop optimized synthetic routes for azide-modified phosphoramidites that are stable enough for oligo synthesis [1].
Stability Data Conventional azide-containing building blocks degrade rapidly. Novel azide-derivatized thymidine/cytidine phosphoramidites show <10% degradation after 6 hours at room temperature (as measured by ³¹P NMR) [1].
Proof of Concept Incorporating azide groups into a DNA sequence often fails. The azide-modified thymidine phosphoramidite was successfully incorporated into a DNA sequence using standard synthesizer conditions [1].

The experimental workflow for creating and validating these stable phosphoramidites involves synthesis, stability testing, and application.

Start Start: Nucleoside Starting Material Step1 Step 1: Optimized Azide Introduction Start->Step1 Step2 Step 2: Standard Phosphitylation Step1->Step2 Step3 Step 3: Stability Assessment (³¹P NMR) Step2->Step3 Step4 Step 4: Oligo Synthesis & Validation Step3->Step4 End Stable Azide-Modified Oligonucleotide Step4->End

Detailed Experimental Protocol

The following methodology is adapted from research that successfully synthesized stable azide-functionalized phosphoramidites [1].

  • Key Reagents & Analysis:

    • Nucleoside Starting Materials: Thymidine or cytidine.
    • Phosphitylating Reagent: Standard 2-cyanoethyl N,N-diisopropylphosphoramidite.
    • Azidation Reagent: Specific reagents for introducing the azide moiety (e.g., through a sulfonyl azide or via a diazo transfer reaction; the exact choice is part of the optimized conditions).
    • Primary Analysis Tool: ³¹P Nuclear Magnetic Resonance (NMR) is critical for monitoring the formation of the phosphoramidite and, most importantly, tracking its degradation over time to confirm stability [1].
  • Procedure:

    • Azide Introduction: The nucleoside is first functionalized with the azide group. This step requires optimized conditions (specific solvents, temperature, and reaction time) to ensure high yield and purity while preserving the integrity of the nucleoside.
    • Protection and Phosphitylation: The azide-functionalized nucleoside is protected at the 5'-hydroxyl with a Dimethoxytrityl (DMT) group. The 3'-hydroxyl is then converted to the phosphoramidite using the standard phosphitylating reagent and an activator like diisopropylammonium tetrazolide [2].
    • Purification and Stability Check: The crude phosphoramidite is purified, typically by flash chromatography. The purified product is then analyzed by ³¹P NMR immediately after purification and again after being dissolved in anhydrous acetonitrile and left at room temperature for 6 hours. A stable product will show less than 10% decomposition in this test [1].
    • Oligonucleotide Synthesis Validation: The stable azide phosphoramidite is used as a "modifier" in a standard automated DNA synthesis cycle to incorporate it into an oligonucleotide chain, proving its practical utility [1].

Application in Click Chemistry

Once successfully incorporated into an oligonucleotide, the azide group enables powerful downstream applications via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the classic "click" reaction [1] [3]. This reaction is highly reliable and can be used to attach various probes (e.g., fluorophores, biotin) to the nucleic acid.

Key Considerations for Your Guide

When creating the troubleshooting FAQs, you may want to highlight these points:

  • Critical Stability Window: Emphasize that the 6-hour stability benchmark in solution is crucial for ensuring the phosphoramidite survives the duration of an automated synthesis run [1].
  • Impurity Monitoring: Note that the quality of the final oligonucleotide is highly dependent on the purity of the phosphoramidite building blocks. Impurities in the phosphoramidite (e.g., from the phosphitylating reagent or incomplete protection) can lead to failure or truncated sequences [2]. Using ³¹P NMR and HPLC-MS for quality control is essential.

References

Troubleshooting Guide: Purification of Hoffer's Chlorosugar Reaction Products

Author: Smolecule Technical Support Team. Date: February 2026

Issue Suspected Possible Cause Recommended Action Preventive Measures
Low Reaction Yield Incomplete SN2 displacement at anomeric center [1] Confirm purity of starting chlorosugar (Purity: ~90%) [2]; ensure reaction with K2CO3 in THF [1] Use fresh, properly stored Hoffer's chlorosugar; activate molecular sieves
Formation of Byproducts Hydrolysis of acid-sensitive chlorosugar or protecting groups (p-toluoyl) [3] Monitor reaction by TLC; use anhydrous solvents and inert atmosphere Purity reagents (THF) to remove water and peroxides; minimize exposure to air
Difficulty in Product Isolation Co-elution of product with similar polarity byproducts during chromatography Optimize mobile phase (try gradient of Hexanes:EtOAc); analytical TLC to guide column conditions Employ a purification train: aqueous work-up followed by chromatography [4]

Frequently Asked Questions (FAQs)

  • Q: What is the typical purity of commercially available this compound, and how should it be stored?

    • A: this compound is typically sold as a solid powder with a purity of around 90% [2]. It should be stored in a cool, dry place, preferably in a desiccator at low temperature and under an inert atmosphere to prevent hydrolysis of the acid-chloride moiety.
  • Q: The synthesis protocol mentions an SN2 reaction. Why is stereoselectivity achieved?

    • A: The reaction proceeds via a backside SN2 displacement at the anomeric center of this compound. This mechanism inherently inverts the configuration, leading to the observed β-selectivity in the final nucleoside products. Theoretical studies suggest that stereoelectronic and steric effects are crucial for this outcome [1].
  • Q: Are there any specific safety considerations when working with this compound?

    • A: While a specific MSDS was not located, compounds like this should be treated as potential irritants. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

General Purification Workflow for Organic Compounds

Since a specific protocol for this compound products is not available, the following diagram outlines a standard workflow for purifying similar organic reaction products, which can serve as a logical starting point for method development.

Start Crude Reaction Mixture WorkUp Aqueous Work-up Start->WorkUp Extract Liquid-Liquid Extraction WorkUp->Extract Dry Drying (Na₂SO₄ / MgSO₄) Extract->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Analyze Analyze Crude Product (TLC / LCMS) Concentrate->Analyze Column Purification by Flash Chromatography Analyze->Column Complex mixture Crystallize Recrystallization Analyze->Crystallize High purity crude Pure Pure Product Column->Pure Crystallize->Pure

References

controlling anomeric ratio in glycosyl cyanide synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors Controlling the Anomeric Ratio

The table below summarizes how different factors influence the α/β ratio of glycosyl cyanides, primarily during the reaction of glycosyl halides with trimethylsilyl cyanide (TMSCN) [1] [2].

Factor Effect on Anomeric Ratio Key Finding(s)

| Lewis Acid | Major impact on β:α ratio and yield [1]. | FeCl3: Highest reported β:α ratio (5.7:1) [1]. SnCl4: Excellent yield (93%) with good β:α ratio (3:1); easily scalable [1]. BF3·OEt2: Moderate β-selectivity (2:1) [1]. Zn(OTf)2: Effective for 2,3-unsaturated glycosyl cyanides from glycals [2]. | | Temperature | Crucial for high yield and β-selectivity [1]. | Low temperature is essential. | | Protecting Groups | Determines stereospecificity when starting from 1-O-acyl sugars [3]. | 2-O-Acyl donor: Delivers 1,2-trans glycosyl cyanide via neighboring group participation [3]. 2-O-Benzyl donor: Leads to anomeric mixture without participation [3]. | | Starting Material | Dictates the mechanistic pathway and potential for control. | 1,2-O-Sulfinyl derivatives: Allows for stereospecific SN2-like displacement to yield 1,2-trans product [4]. |

Detailed Experimental Protocols

Protocol 1: Synthesis from Hoffer's Chloro Sugar (SnCl₄ Catalysis)

This is a widely used method for synthesizing 2'-deoxyribose glycosyl cyanides on a multigram scale [1].

  • Step 1 – Reaction Setup: In a flame-dried flask, dissolve the Hoffer's chloro sugar (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the solution to 0°C.
  • Step 2 – Addition: Add Lewis acid (SnCl4, 1.0–1.2 equiv) followed by trimethylsilyl cyanide (TMSCN, 1.5–2.0 equiv) dropwise.
  • Step 3 – Reaction Monitoring: Stir the reaction at low temperature (0°C to room temperature) and monitor by TLC until completion.
  • Step 4 – Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the mixture with DCM (3x), combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
  • Step 5 – Purification: Separate the anomers using silica gel column chromatography [1].
Protocol 2: Synthesis from 1-O-Acyl Sugars

This method is useful for ribose and arabinose derivatives and leverages neighboring group participation for stereocontrol [3].

  • Procedure: Treat the 1-O-acyl sugar with TMSCN in a polar aprotic solvent (e.g., acetonitrile) in the presence of a Lewis acid catalyst. When the starting sugar has a participating 2-O-acyl group (like acetate or benzoate), the reaction proceeds with high stereoselectivity to give the 1,2-trans-glycosyl cyanide [3].
Protocol 3: Zn(OTf)₂-Catalyzed Synthesis from Glycals

This method provides access to 2,3-unsaturated C-glycosides, which are valuable synthetic intermediates [2].

  • Procedure: Dissolve the tri-O-acetyl glucal (1.0 equiv) and TMSCN (1.2 equiv) in 1,2-dichloroethane. Add Zn(OTf)2 (10 mol%). Stir the reaction mixture at 40°C until complete by TLC. Work up as described in Protocol 1 [2].

Troubleshooting FAQs

  • FAQ 1: How can I improve the β-selectivity of my reaction?

    • Answer: Screen alternative Lewis acids. FeCl3 can offer a higher β:α ratio than SnCl4, though sometimes with a slightly lower yield. Ensure the reaction is performed at a low temperature (0°C) [1].
  • FAQ 2: I need a single anomer, but my reaction gives a mixture. What are my options?

    • Answer: You have two main strategies:
      • Change the Donor: Use a 1,2-O-sulfinyl derivative as your starting material for a stereospecific SN2-type displacement to get the pure 1,2-trans product [4].
      • Use Participation: Start from a 1-O-acyl sugar that has a participating 2-O-acyl protecting group. This will give you the 1,2-trans anomer specifically [3].
  • FAQ 3: My reaction yield is low, even with good anomeric ratio. What could be wrong?

    • Answer: Low yields are often due to moisture. Ensure all glassware is thoroughly dried, and solvents and reagents are anhydrous. The choice of solvent is also critical; for glycal reactions, 1,2-dichloroethane gave a significant yield improvement over DCM [2].

Decision Workflow for Method Selection

The flowchart below helps you select the most appropriate synthesis method based on your starting material and desired stereochemical outcome.

References

Hoffer's chlorosugar beta-selectivity compared to alternative methods

Author: Smolecule Technical Support Team. Date: February 2026

Hoffer's Chlorosugar and Its β-Selectivity

This compound is a valuable synthetic intermediate in nucleoside chemistry. Its key feature is the chlorine atom at the anomeric center, which acts as a leaving group in SN2-type displacement reactions [1] [2].

  • Mechanism of β-Selectivity: The reaction proceeds via a backside displacement mechanism. The nucleophile attacks the anomeric carbon from the opposite side to the leaving group, resulting in a clean inversion of configuration at the anomeric center [1] [2]. Starting from the common α-configured this compound, this mechanism reliably produces the β-anomer of the desired nucleoside.
  • Supporting Evidence: This mechanistic pathway is supported by theoretical studies, including Density Functional Theory (DFT) calculations, which indicate the reaction proceeds through an "exploded" transition state [1] [2]. The table below summarizes the core attributes of this method.
Feature Description
Reaction Type Bimolecular Nucleophilic Substitution (SN2) [1] [2]
Key Reagent 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride [3]
Anomeric Outcome Inversion of configuration (α-chlorosugar → β-nucleoside) [1] [2]
Regioselectivity High selectivity for N2-glycosylation of 5-substituted tetrazoles [1]
Reported Yield Very good yield [1]

The following diagram illustrates the workflow and logical relationship of the SN2 reaction that leads to the observed beta-selectivity.

Hoffer This compound (α-configured) TS S_N2 Transition State (Backside attack) Hoffer->TS Product Unnatural Nucleoside (β-configured) TS->Product Inversion Key: Inversion of Configuration Inversion->TS

Experimental Protocol for β-Selective Glycosylation

The procedure below is adapted from the research by Bag et al. [1] [2]:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound and a 5-substituted tetrazole nucleophile in anhydrous tetrahydrofuran (THF).
  • Base Addition: Add potassium carbonate (K2CO3) to the reaction mixture. The base is crucial for generating the reactive nucleophilic species.
  • Reaction Execution: Stir the mixture at the reported temperature and monitor the reaction until completion.
  • Work-up: Upon completion, the crude product can be isolated through standard work-up procedures like dilution with water and extraction with an organic solvent.
  • Purification: Purify the resulting N2-β-tetrazolyl unnatural nucleoside using standard techniques such as column chromatography.

Limitations and Research Outlook

The search results confirm that this compound is an effective method for achieving beta-selective glycosylation, but they do not provide direct experimental data comparing its performance against other common glycosylation methods.

  • Information Gap: The literature lacks a direct, quantitative comparison of yields and anomeric ratios between this compound and other promoters or alternative sugar donors.
  • Suggested Research Path: To build a comprehensive comparison guide, you may need to consult specialized databases and broader literature to find data on alternative methods. Promising areas to investigate include:
    • Metal-based promoters (e.g., using silver or mercury salts)
    • Acid-catalyzed methods
    • Other anomeric leaving groups (e.g., trichloroacetimidates or thioglycosides)
    • Recent methodologies, such as boronic acid-catalyzed glycosylations, which have also been reported to achieve high regio- and stereoselectivity [2].

References

efficiency of Hoffer's chlorosugar for 2'-deoxyribonucleoside synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Synthesis with Hoffer's Chlorosugar

This compound is a key synthetic intermediate used in chemical glycosylation reactions to form the sugar-base bond in nucleosides.

  • Core Component: The compound, known as 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride, is a protected, activated sugar derivative that reacts with purine and pyrimidine bases [1] [2].
  • Mechanism: It acts as an electrophilic glycosyl donor in reactions with nucleobase salts. The chlorosugar's α-configuration and protective groups are crucial for directing the formation of the desired β-glycosidic bond in the final 2'-deoxyribonucleoside [2].
Detailed Experimental Protocol

A representative protocol for synthesizing cladribine using this compound illustrates the process [2]:

  • Glycosylation: The potassium salt of 2,6-dichloropurine is generated using potassium tert-butoxide in anhydrous 1,2-dimethoxyethane. This salt reacts with this compound in a binary solvent mixture like acetonitrile and tetrahydrofuran (1:1.2 v/v) at room temperature for 150 minutes.
  • Isolation: The protected intermediate, 3′,5′-di-O-toluoyl-2,6-dichloropurine-2′-deoxy-β-D-riboside, is isolated in approximately 70% yield after chromatographic purification. The reaction shows a regioselectivity ratio (N9-β / N7-β) of 6.2:1 [2].
  • Deprotection: The protected nucleoside undergoes ammonolysis in a mixture of ammonia, methanol, and tetrahydrofuran, yielding the final active pharmaceutical ingredient, cladribine (2-chloro-2'-deoxyadenosine), in 82% yield [2].

The following diagram outlines this two-step chemical synthesis workflow.

ChemSynthesis Start Start: 2,6-Dichloropurine Step1 Step 1: Glycosylation Reaction with this compound Start->Step1 Potassium salt in solvent mixture Intermediate Protected Intermediate 3′,5′-di-O-toluoyl-2,6-dichloropurine- 2′-deoxy-β-D-riboside Step1->Intermediate 150 min Isolated Yield: ~70% Step2 Step 2: Ammonolysis Deprotection Intermediate->Step2 NH₃/MeOH/THF Product Product: Cladribine Step2->Product 82% Yield

Comparison with Enzymatic Synthesis

Enzymatic synthesis offers a modern alternative, using enzymes like nucleoside transglycosylase-2 (NDT-2) from Lactobacillus leichmannii to catalyze base exchange [3].

The table below provides a direct comparison of the two synthesis strategies.

Feature Chemical Synthesis (this compound) Enzymatic Synthesis (NDT-2)
Core Principle Chemical glycosylation reaction [2] Enzymatic transglycosylation (base exchange) [3]
Key Reactant 1-α-Chlorosugar (this compound) [2] Natural 2'-deoxyribonucleoside (e.g., thymidine) [3]
Typical Scale Laboratory scale (milligrams to grams) [2] Gram-scale demonstrated [3]
Regioselectivity High N9-selectivity over N7 (5.2:1 to 10:1), requires purification [2] Inherently high regioselectivity for correct isomer [3]
Stereoselectivity High β-selectivity, but anomeric by-products form [2] Inherently high stereoselectivity [3]
Solvent System Anhydrous organic solvents (e.g., MeCN, THF) [2] Pure water [3]
Purification Required after glycosylation and deprotection (chromatography) [2] Simplified purification; high-value products easily isolated [3]
Reported Yield Cladribine: ~56% overall yield [2] Various analogues: Efficient, high-yielding gram-scale synthesis [3]
Detailed Experimental Protocol for Enzymatic Synthesis

A contemporary protocol for the enzymatic synthesis of 2'-deoxyribonucleoside analogues is as follows [3]:

  • Reaction Setup: The process uses the type II nucleoside 2'-deoxyribosyltransferase from Lactobacillus leichmannii (LlNDT-2) as a biocatalyst.
  • Optimized Conditions: The transglycosylation reaction is performed in pure water as the solvent. A natural 2'-deoxyribonucleoside (like thymidine) acts as the glycosyl donor, and a modified purine or pyrimidine base acts as the acceptor.
  • Scale and Isolation: This method has been demonstrated on a gram scale for producing high-value 2'-deoxyribonucleoside analogues. The simplified aqueous reaction medium and inherent selectivity of the enzyme facilitate easier product isolation and purification [3].

The diagram below illustrates this efficient, one-step enzymatic process.

EnzymeSynthesis Donor Glycosyl Donor Natural 2'-Deoxyribonucleoside (e.g., Thymidine) Enzyme Enzyme Catalyst LlNDT-2 Donor->Enzyme ProductEnz Product Target 2'-Deoxyribonucleoside Analogue Enzyme->ProductEnz One Step in Water Gram Scale Byproduct Byproduct Released Base Enzyme->Byproduct Acceptor Acceptor Base Modified Purine or Pyrimidine Acceptor->Enzyme

Decision-Making Guide for Researchers

Your choice between chemical and enzymatic synthesis depends on project goals and constraints.

  • Consider this compound if your project requires flexibility to synthesize novel, non-natural nucleoside structures not recognized by enzymes, or if you are working in a traditional synthetic organic chemistry setting without access to biocatalysis resources [2].

  • Prefer Enzymatic Synthesis if your priority is a rapid, green chemistry approach for synthesizing base-modified analogues. It is ideal for scaling up to gram quantities or larger, minimizing purification challenges, and benefiting from inherent regio- and stereoselectivity without protecting groups [3].

References

Hoffer's chlorosugar versus traditional nucleoside synthesis approaches

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis: Hoffer's Chlorosugar vs. Traditional Synthesis

The table below summarizes the core differences between these two approaches, highlighting their distinct mechanisms and applications.

Feature This compound (2-deoxyribose derivative) Traditional Silyl-Hilbert-Johnson (SHJ) Reaction
Core Mechanism SN2 Displacement at the anomeric center [1] Electrophilic Activation followed by nucleophilic attack on a cyclic oxocarbenium ion [2]
Key Stereochemical Outcome Inversion of configuration; allows for 1',2'-cis nucleoside analogue synthesis [1] High β-selectivity for riboses due to neighboring group participation; low stereoselectivity for 2'-deoxyriboses [2]
Sugar Substrate Specifically a 2-deoxy sugar (e.g., 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride) [3] Protected ribose or deoxyribose derivatives (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) [2]
Scope & Selectivity High regioselectivity demonstrated for N2 of tetrazolyl heterocycles; useful for synthesizing "unnatural" nucleosides [1] Site selectivity can be unpredictable for heterocycles with multiple nucleophilic sites (e.g., purines) [2]
Primary Advantage Provides a stereoselective route to 2'-deoxynucleosides, which is a challenge for traditional methods [1] Mild, general method for forming ribonucleosides; well-established for a wide range of bases [2]

Detailed Methodologies and Experimental Data

Here is a detailed look into the experimental protocols and supporting data for each method.

This compound Synthesis Protocol

This method is prized for its stereoselective synthesis of 2'-deoxy nucleoside analogues, which are crucial in antiviral and anticancer drug development.

  • Key Reagent: this compound, chemically defined as 2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranosyl chloride (CAS# 3056-12-0) [3].

  • Mechanism: The reaction proceeds via a direct SN2 displacement by a nucleobase at the anomeric carbon (C1) of the sugar. This results in a clean inversion of configuration from the α-chloro sugar to the 1',2'-cis-β-nucleoside product [1].

  • Experimental Workflow: The diagram below outlines the key steps in a typical synthesis using this compound.

    G Start Start: α-Hoffer's Chlorosugar Step1 Nucleophilic Attack (SN2 Mechanism) Start->Step1 Step2 Inversion at Anomeric Center Step1->Step2 Step3 Formation of 1',2'-cis-β-Nucleoside Step2->Step3 End Final Product: Unnatural Nucleoside Step3->End

  • Supporting Experimental Data: A study by Bag et al. (2016) successfully utilized this method to synthesize N2-β-tetrazolyl unnatural nucleosides with high regio- and stereoselectivity [1]. The SN2 mechanism is key to achieving the desired β-configuration (1',2'-cis) for 2'-deoxy nucleosides in the D-ribo, D-lyxo, D-xylo, and D-arabino series, which is difficult to control with methods that proceed through a planar oxocarbenium ion intermediate [1].

Traditional Silyl-Hilbert-Johnson (SHJ) Protocol

This is the most common chemical method for forming nucleosides, particularly effective for ribonucleosides [2].

  • Key Reagents:

    • Silylated Heterocyclic Base: e.g., N2-acetylguanine treated with a silylating agent like hexamethyldisilazane (HMDS).
    • Protected Sugar Acetate: e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.
    • Lewis Acid Catalyst: e.g., Trimethylsilyl triflate (TMSOTf) [2].
  • Mechanism:

    • The Lewis acid activates the protected sugar, leading to the formation of a cyclic oxocarbenium ion intermediate (for ribose) or a related resonance-stabilized cation.
    • The silylated nucleobase attacks this electrophilic intermediate.
    • For ribose sugars, the 2'-benzoyloxy group provides neighboring group participation, leading to high β-selectivity. This participation is absent in 2'-deoxyribose derivatives, leading to poor stereocontrol [2].
  • Experimental Workflow: The following chart illustrates the sequence of the SHJ reaction for ribonucleoside synthesis.

    G A Electrophilic Sugar (1-O-acetyl-2,3,5-tri-O-benzoyl-ribose) B Lewis Acid (TMSOTf) Activation A->B C Formation of Cyclic Cationic Intermediate B->C D Nucleophilic Attack by Silylated Base C->D E Neighboring Group Participation (2'-OBenzoyl) D->E F High β-Selectivity for Ribonucleosides E->F

  • Supporting Experimental Data: The SHJ reaction is highly effective for ribonucleosides. An example procedure from the literature produced guanosine in 66% yield with homogeneity and only traces of the undesired N7-anomer [2]. However, a significant limitation noted is the low stereoselectivity encountered when synthesizing deoxyribonucleosides directly from deoxyribose derivatives, due to the lack of neighboring group participation [2].


Key Insights for Research Application

When deciding which synthetic route to employ, consider the following:

  • Choose this compound when: Your goal is the stereoselective synthesis of 2'-deoxy nucleoside analogues (1',2'-cis). It is particularly valuable for constructing "unnatural" nucleosides with modified heterocyclic bases, such as tetrazolyl derivatives, for pharmaceutical or biophysical applications [1].
  • Choose the Traditional SHJ Reaction when: Your target is ribonucleoside synthesis or you require a broad, well-established method for coupling a standard nucleobase to a ribose sugar. Its high β-selectivity for riboses makes it a robust and reliable choice [2].
  • Consider Enzymatic Synthesis as a Third Option: Beyond chemical methods, multi-enzymatic cascades offer a green chemistry alternative. A 2021 comparative study showed that cascades using enzymes from E. coli could synthesize various modified nucleosides (like 2-chloradenine nucleoside from D-ribose with 92% conversion in 30 minutes) with high efficiency and are considered highly appropriate for polyenzymatic synthesis [4].

References

thermal stability comparison of Hoffer's chlorosugar derivatives

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Thermal Stability Assessment

The table below outlines the core properties of Hoffer's chlorosugar and the recommended analytical techniques to characterize its thermal stability.

Aspect Description & Relevance
Chemical Identity This compound (IUPAC: 2-deoxy-3,5-di-O-(4-toluoyl)-α-D-erythro-pentofuranosyl chloride) [1].
Molecular Formula C21H21ClO5 [1].
Key Structural Feature Anomeric chloride, a highly reactive functional group involved in SN2 reactions for nucleoside synthesis [2]. This site is likely susceptible to thermal and hydrolytic degradation.
Recommended Techniques TGA (Thermogravimetric Analysis), DSC (Differential Scanning Calorimetry), Hot-Stage Microscopy, and FTIR-ATR at elevated temperatures [3].

Proposed Experimental Protocols

To conduct a thermal stability study, you can adapt the following detailed methodologies, which are standard for characterizing similar compounds.

Protocol 1: Thermogravimetric Analysis (TGA)

This method quantitatively measures mass loss as a function of temperature and is ideal for determining decomposition onset temperatures [3].

  • 1. Instrument Calibration: Calibrate the TGA for temperature and weight using certified reference materials.
  • 2. Sample Preparation: Load 5-10 mg of this compound into an open alumina crucible.
  • 3. Experimental Parameters:
    • Atmosphere: Inert nitrogen gas at a flow rate of 50 mL/min.
    • Temperature Program: Dynamic heating from 25°C to 400°C at a constant rate of 10°C/min.
  • 4. Data Analysis: The onset of decomposition is identified as the temperature at which a 5% weight loss occurs. The derivative of the TGA curve (DTG) can pinpoint the temperature of maximum decomposition rate.
Protocol 2: Dynamic FTIR-ATR at Elevated Temperatures

This technique provides molecular-level insight into structural changes and degradation pathways by monitoring functional groups under thermal stress [3].

  • 1. Instrument Setup: Use an FTIR spectrometer equipped with a temperature-controlled ATR (Attenuated Total Reflectance) accessory.
  • 2. Spectral Collection:
    • Acquire a background spectrum at 25°C.
    • Apply this compound directly to the ATR crystal.
    • Collect spectra from 25°C to 250°C at intervals of 10°C or 20°C, with an equilibration time of 2 minutes at each step.
  • 3. Data Interpretation: Monitor key vibrational bands for changes. A decrease in the intensity of the C-Cl stretch (around 750 cm⁻¹) or the ester C=O stretches (around 1720 cm⁻¹) would indicate breakdown of the core structure [3].

Experimental Workflow and Chemical Pathway

The following diagrams map out the logical flow of a stability study and the key chemical relationships of this compound.

Diagram 1: Experimental workflow for thermal stability assessment, showing the progression from sample preparation through data analysis.

Diagram 2: Critical chemical features of this compound that influence its thermal stability.

References

reactivity comparison Hoffer's chlorosugar other halosugar derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Reactivity Profile of Hoffer's Chlorosugar

The table below summarizes the key reactivity characteristics of this compound based on a specific synthetic application.

Feature Description
Reaction Type SN2 (Bimolecular Nucleophilic Substitution) [1]
Reaction Site Anomeric carbon of the sugar [1]
Leaving Group Chloride (Cl⁻) [1]
Stereochemical Outcome Stereoselective, inversion of configuration to form β-anomers [1] [2]
Regiochemical Outcome Regioselective for N2-tetrazolyl products over N1-substitution [1]
Key Condition K2CO3 in THF [1]

Experimental Protocol for SN2 Reaction

The following methodology is adapted from the research paper for the stereoselective and regioselective synthesis of N2-β-tetrazolyl nucleosides using this compound [1]:

  • Reaction Setup: The reaction is performed in tetrahydrofuran (THF) as the solvent.
  • Reagents: The key reactants are this compound (α-chlorosugar) and a 5-substituted aromatic tetrazole.
  • Base: Potassium carbonate (K₂CO₃) is used, likely to deprotonate the tetrazole, generating the nucleophilic anion.
  • Proposed Mechanism: The mechanism proceeds through a direct SN2-type displacement at the anomeric carbon. The tetrazole anion attacks the anomeric carbon from the face opposite to the leaving group, leading to an inversion of configuration and forming the β-configured nucleoside.

This workflow diagram illustrates the proposed reaction mechanism:

Chlorosugar Chlorosugar TransitionState S_N2 Transition State Chlorosugar->TransitionState Nucleophile Approaches Tetrazole Tetrazole Tetrazole->TransitionState Deprotonated by K₂CO₃ BetaProduct BetaProduct TransitionState->BetaProduct Inversion at Anomeric Carbon

Interpretation of Reactivity

The high reactivity and observed selectivity of this compound can be understood through several chemical principles:

  • Leaving Group Ability: The chloride ion (Cl⁻) is a good leaving group, facilitating the nucleophilic attack at the anomeric center [1].
  • SN2 Mechanism: The SN2 pathway is characterized by a single, concerted step with inversion of configuration, explaining the high stereoselectivity for the β-anomer [1] [2].
  • Theoretical Support: The reported regioselectivity (preference for N2 over N1 substitution on the tetrazole) is influenced by stereoelectronic and steric effects, which were supported by a theoretical Density Functional Theory (DFT) study [1].

References

×

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Exact Mass

388.1077515 g/mol

Monoisotopic Mass

388.1077515 g/mol

Heavy Atom Count

27

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4330-21-6

Wikipedia

[(2R,3S,5R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate

Dates

Last modified: 08-15-2023

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